Salbutamol-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
242.33 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-deuterio-1-hydroxyethyl]-2-[dideuterio(hydroxy)methyl]phenol |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i8D2,12D |
InChI Key |
NDAUXUAQIAJITI-STOMFCJLSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNC(C)(C)C)O)O)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Salbutamol-D3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Salbutamol-D3, a deuterated analog of the well-known bronchodilator, Salbutamol. Its primary application in a research setting is as an internal standard for the precise quantification of Salbutamol in biological matrices. This document details its chemical properties, its role in analytical methodologies, and the underlying pharmacological pathways of its non-deuterated counterpart.
Core Concepts: Definition and Application
This compound is a stable isotope-labeled version of Salbutamol (also known as Albuterol).[1][2] In this molecule, three hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically and biologically equivalent to Salbutamol but has a higher molecular weight. This key difference allows it to be distinguished from the endogenous or administered unlabeled Salbutamol by mass spectrometry.[3]
Its principal use is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][3] By adding a known amount of this compound to a biological sample (e.g., plasma, urine), researchers can accurately determine the concentration of Salbutamol. The IS helps to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability and precision of the results.
Chemical Structure and Properties
This compound shares the same core structure as Salbutamol but is distinguished by the presence of three deuterium atoms.
Chemical Structure of this compound:
(Note: The precise positions of the three deuterium atoms are on the hydroxymethyl and ethyl groups attached to the phenyl ring.)
Quantitative Data Summary
| Property | Value |
| Formal Name | α³-[[(1,1-dimethylethyl)amino]methyl]-6-hydroxy-1,3-benzenedimethan-α¹,α¹,α³-d₃-ol |
| Synonyms | (±)-Albuterol-d3, (±)-Salbutamol-d3, DL-Salbutamol-d3 |
| CAS Number | 1219798-60-3 |
| Molecular Formula | C₁₃H₁₈D₃NO₃ |
| Molecular Weight | ~242.33 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₃) |
| Solubility | Soluble in DMSO |
Experimental Protocols
Quantification of Salbutamol in Human Plasma via LC-MS/MS
This section details a representative protocol for the quantification of Salbutamol in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound solution to serve as the internal standard.
-
Add acetonitrile to deproteinize the sample.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation
-
System: Liquid Chromatograph (LC) system.
-
Column: A C18 reversed-phase column (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm) is typically used for separation.
-
Mobile Phase: An isocratic elution with a mobile phase consisting of methanol-water containing 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: A constant flow rate, for example, 0.5 mL/min.
-
Injection Volume: A small volume of the prepared sample supernatant (e.g., 10 µL) is injected into the LC system.
3. Mass Spectrometric Detection
-
System: A triple quadrupole tandem mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Salbutamol: Precursor ion (m/z) 240.1 → Product ion (m/z) 148.1.
-
This compound (IS): Precursor ion (m/z) 243.1 → Product ion (m/z) 151.0.
-
-
Data Analysis: The concentration of Salbutamol in the original plasma sample is calculated by comparing the peak area ratio of the analyte (Salbutamol) to the internal standard (this compound) against a calibration curve prepared with known concentrations of Salbutamol.
Visualizations
Experimental Workflow for Bioquantification
The following diagram illustrates the typical workflow for quantifying Salbutamol in a biological sample using this compound.
Caption: Workflow for Salbutamol quantification using a deuterated internal standard.
Signaling Pathway of Salbutamol
This compound follows the same biological pathway as Salbutamol. The primary mechanism of action is the stimulation of β2-adrenergic receptors, leading to bronchodilation.
Caption: Canonical signaling pathway of Salbutamol via the β2-adrenergic receptor.
References
Synthesis and Isotopic Labeling of Salbutamol-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for Salbutamol-D3, a crucial internal standard for pharmacokinetic and metabolic studies. The synthesis involves the strategic introduction of three deuterium atoms at the α-carbon of the ethanolamine side chain and the benzylic hydroxymethyl group. This guide outlines the synthetic strategy, detailed experimental protocols, and methods for characterization.
Introduction
Salbutamol, a selective β2-adrenergic receptor agonist, is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Isotopic labeling of salbutamol with deuterium to produce this compound (specifically, 4-(2-(tert-butylamino)-1-(hydroxy-d1)-ethyl)-2-(hydroxymethyl-d2)phenol) provides a stable, non-radioactive internal standard essential for accurate quantification in biological matrices by mass spectrometry. The increased mass of the deuterated analog allows for its clear differentiation from the unlabeled drug, ensuring precise analytical results.
This guide focuses on a synthetic approach starting from a salicylic acid derivative, incorporating deuterium atoms via reduction with a deuterated reducing agent.
Synthetic Pathway Overview
The proposed synthesis of this compound commences with methyl salicylate and proceeds through a multi-step sequence involving Friedel-Crafts acylation, bromination, amination, and finally, a crucial reduction step using a deuterated reagent to introduce the isotopic labels.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established synthetic methods for salbutamol, adapted for the introduction of deuterium.
Step 1: Synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
This step involves the Friedel-Crafts acylation of methyl salicylate.
-
Materials: Methyl salicylate, bromoacetyl chloride, aluminum chloride (AlCl3), dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl3 in dry DCM at 0°C, add bromoacetyl chloride dropwise.
-
Add methyl salicylate dropwise to the mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-cold dilute HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 2: Synthesis of Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate
This step involves the protection of the phenolic hydroxyl group followed by amination.
-
Materials: Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate, benzyl bromide, potassium carbonate, tert-butylamine, acetonitrile.
-
Procedure:
-
To a solution of methyl 5-(2-bromoacetyl)-2-hydroxybenzoate in acetonitrile, add potassium carbonate and benzyl bromide.
-
Reflux the mixture for 4 hours. After cooling, filter the solids and concentrate the filtrate.
-
Dissolve the resulting crude benzyl-protected intermediate in acetonitrile.
-
Add tert-butylamine and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired amino ketone.
-
Step 3: Synthesis of this compound via Deuterated Reduction and Deprotection
This is the key step where the deuterium labels are introduced.
-
Materials: Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate, Lithium Aluminum Deuteride (LAD, LiAlD4), anhydrous tetrahydrofuran (THF), palladium on carbon (Pd/C), hydrogen gas.
-
Procedure:
-
To a solution of the amino ketone from Step 2 in anhydrous THF at 0°C under an inert atmosphere, add a solution of LAD in THF dropwise. The LAD will reduce the ketone to a deuterated alcohol (introducing D at the α-position) and the methyl ester to a deuterated primary alcohol (introducing D2 at the hydroxymethyl group).
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and concentrate the filtrate.
-
Dissolve the crude product in ethanol and add Pd/C catalyst.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere to remove the benzyl protecting group.
-
Filter the catalyst and concentrate the solvent to yield this compound. The product can be further purified by recrystallization.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are representative values based on analogous non-deuterated syntheses.
| Step | Product | Starting Material | Typical Yield (%) | Isotopic Purity (%) |
| 1 | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | Methyl Salicylate | 70-80 | N/A |
| 2 | Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate | Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate | 60-70 | N/A |
| 3 | This compound | Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate | 50-60 | >98 |
Characterization
The successful synthesis and isotopic labeling of this compound would be confirmed by the following analytical techniques:
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+H)+ at m/z 243.3, which is 3 units higher than that of unlabeled salbutamol (m/z 240.3), confirming the incorporation of three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a significant reduction or complete disappearance of the signal corresponding to the proton at the α-carbon and the two protons of the hydroxymethyl group.
-
²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the α-carbon and the hydroxymethyl group.
-
¹³C NMR: The carbon NMR spectrum will show a triplet for the carbon atom attached to the deuterium at the α-position and a quintet for the carbon of the CD2OH group due to C-D coupling.
-
Logical Relationships in the Synthetic Pathway
The synthesis follows a logical progression of functional group transformations and protection/deprotection strategies to achieve the target molecule with the desired isotopic labeling.
Caption: Logical flow of the this compound synthesis.
Conclusion
This technical guide outlines a robust and detailed synthetic route for the preparation of this compound. By employing a strategic combination of classical organic reactions and a key deuterated reduction step, it is possible to achieve high isotopic enrichment. The provided protocols and characterization methods will be valuable for researchers and scientists involved in drug metabolism studies and bioanalytical method development.
Pharmacological Profile of Salbutamol vs. Salbutamol-D3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its deuterated isotopologue, Salbutamol-D3, is primarily utilized as an internal standard in bioanalytical methods due to its mass shift. While pharmacologically similar, the substitution of hydrogen with deuterium atoms can influence the metabolic fate of the molecule, a phenomenon known as the kinetic isotope effect (KIE). This technical guide provides a comprehensive comparison of the pharmacological profiles of Salbutamol and this compound, detailing their pharmacokinetics, pharmacodynamics, and the theoretical implications of deuteration. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Pharmacodynamics: Mechanism of Action
Both Salbutamol and this compound exert their therapeutic effects by acting as selective agonists at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1] The binding of these agonists to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation.
The activation of the β2-adrenergic receptor by Salbutamol or this compound stimulates the intracellular Gs protein, which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins. The downstream effects of this pathway include the inhibition of myosin light-chain kinase and a decrease in intracellular calcium ion concentrations, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.
Signaling Pathway Diagram
Caption: β2-Adrenergic Receptor Signaling Pathway.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of Salbutamol and this compound are expected to be largely similar, with the primary distinction arising from the metabolic stability conferred by deuteration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Salbutamol:
-
Absorption: Salbutamol is readily absorbed following oral or inhaled administration.[3] When inhaled, a significant portion of the dose is swallowed and absorbed from the gastrointestinal tract.
-
Distribution: It is widely distributed throughout the body.
-
Metabolism: Salbutamol undergoes extensive first-pass metabolism in the liver, primarily through sulfation to form the inactive metabolite, salbutamol-4'-O-sulfate.[1] Cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2D6, are also involved in its hepatic metabolism.
-
Excretion: The metabolites and unchanged drug are primarily excreted in the urine.
This compound:
-
Absorption and Distribution: The absorption and distribution characteristics of this compound are presumed to be identical to those of Salbutamol, as these processes are generally not affected by isotopic substitution.
-
Metabolism (The Kinetic Isotope Effect): The key difference lies in the rate of metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions involving the cleavage of a C-D bond, which is often the rate-limiting step in metabolism by CYP enzymes, will proceed at a slower rate. This is known as the kinetic isotope effect (KIE) . For this compound, this would theoretically result in a reduced rate of metabolism compared to Salbutamol, leading to a longer half-life and increased systemic exposure. However, direct comparative studies quantifying this effect for this compound are currently lacking in the scientific literature.
-
Excretion: The routes of excretion for this compound and its metabolites are expected to be the same as for Salbutamol.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Salbutamol. Quantitative data for this compound is not available from direct comparative studies.
| Parameter | Salbutamol | This compound | Reference(s) |
| Bioavailability (Oral) | ~50% | Data not available | |
| Time to Peak Plasma Concentration (Tmax) (Inhaled) | 1-5 minutes | Data not available | |
| Time to Peak Plasma Concentration (Tmax) (Oral) | 2-3 hours | Data not available | |
| Elimination Half-life (t½) | 3-6 hours | Expected to be longer than Salbutamol due to KIE | |
| Metabolism | Primarily hepatic (sulfation and CYP-mediated oxidation) | Slower hepatic metabolism expected due to KIE | |
| Primary Excretion Route | Renal | Renal |
Experimental Protocols
In Vitro Metabolism Assay to Determine Kinetic Isotope Effect
This protocol outlines a general method for comparing the metabolic stability of Salbutamol and this compound using human liver microsomes.
Objective: To quantify the kinetic isotope effect on the metabolism of Salbutamol by comparing the rates of disappearance of Salbutamol and this compound.
Materials:
-
Salbutamol and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally related compound not metabolized by the same enzymes)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare incubation mixtures containing HLM, phosphate buffer, and either Salbutamol or this compound at various concentrations.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of Salbutamol or this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time for both Salbutamol and this compound.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
-
The KIE can be calculated as the ratio of the CLint of Salbutamol to that of this compound.
-
Experimental Workflow Diagram
Caption: In Vitro Metabolism Experimental Workflow.
Conclusion
Salbutamol and its deuterated analog, this compound, share an identical mechanism of action as selective β2-adrenergic receptor agonists. The primary distinction in their pharmacological profiles arises from the kinetic isotope effect, which is expected to reduce the rate of metabolism of this compound, potentially leading to a longer half-life and increased systemic exposure compared to Salbutamol. While this compound is an invaluable tool as an internal standard in analytical chemistry, a comprehensive understanding of its comparative pharmacology is limited by the lack of direct in vivo and in vitro studies. Further research quantifying the kinetic isotope effect on Salbutamol's metabolism and evaluating the full pharmacokinetic and pharmacodynamic profile of this compound is warranted to explore its potential therapeutic implications. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret studies aimed at elucidating the nuanced differences between these two molecules.
References
Navigating the Stability of Salbutamol-D3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Salbutamol-D3. Given the limited availability of stability data specific to the deuterated form, this document leverages extensive research on Salbutamol as a close surrogate, offering critical insights for handling and analysis. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key pathways and workflows to enhance understanding.
Introduction to this compound
This compound is the deuterated analog of Salbutamol, a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. Understanding its stability is paramount to ensure the accuracy and reliability of such analytical methods.
Recommended Storage and Stability Summary
The stability of this compound is influenced by temperature, pH, light, and the presence of oxygen. The following tables summarize the recommended storage conditions and stability data compiled from various suppliers and literature on Salbutamol.
Table 1: Recommended Storage Conditions for this compound
| Form | Supplier | Recommended Storage Temperature | Stated Stability |
| Solid / Powder | Cayman Chemical | -20°C | ≥ 4 years[1] |
| Solid / Powder | TargetMol | -20°C | 3 years[2] |
| Solid / Powder | MedChemExpress | -20°C | 3 years[3] |
| In Solvent (DMSO) | MedChemExpress | -80°C | 6 months[3] |
| In Solvent (DMSO) | MedChemExpress | -20°C | 1 month[3] |
| In Solvent (Acetonitrile) | LGC Standards | +20°C | Not specified |
Table 2: pH-Dependent Degradation of Salbutamol in Aqueous Solution
Data derived from studies on non-deuterated Salbutamol and R-Salbutamol.
| pH | Temperature (°C) | Degradation Rate Constant (k) | Comments |
| 1-10 | 60 | Valley points near pH 3 and pH 6 | Racemization is accelerated in acidic conditions |
| 3-4 | Not Specified | Maximum Stability | The degradation is not a simple acid or base-catalyzed reaction |
| 9 | Not Specified | Minimum Stability |
Signaling Pathway and Mechanism of Action
Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G protein-coupled receptor. This initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 3 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 3 hours.
-
Thermal Degradation: Heat the solid this compound at 100°C for 3 hours.
-
Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Caption: Forced Degradation Experimental Workflow.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following method is adapted from published methods for Salbutamol.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to 3.5) and an organic modifier (e.g., methanol or acetonitrile). An ion-pairing agent like sodium dodecyl sulfate (SLS) may be added to the mobile phase. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 276 nm |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and placebo components. This is confirmed through forced degradation studies.
-
Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by recovery studies of spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Conclusion
While specific stability data for this compound is not extensively published, the information available for Salbutamol provides a strong foundation for its handling and storage. It is recommended to store solid this compound at -20°C for long-term stability. In solution, stability is pH-dependent, with maximum stability observed in the pH range of 3-4. The provided experimental protocols for forced degradation and a stability-indicating HPLC method offer a robust framework for researchers to assess the stability of this compound in their specific applications. It is crucial to perform in-house validation of analytical methods to ensure their suitability for the intended purpose. Researchers should be aware that isotopic labeling may have a minor effect on degradation kinetics, and this should be considered when extrapolating data from non-deuterated Salbutamol.
References
Metabolic Fate of Salbutamol-D3 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely utilized bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring safety. Deuterated analogs of drugs, such as Salbutamol-D3, are frequently employed in pharmacokinetic studies as internal standards for quantitative analysis by mass spectrometry due to their similar chemical properties and distinct mass.[2] While specific in-vivo metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic pathways are presumed to mirror those of its non-deuterated counterpart, Salbutamol. This guide provides an in-depth overview of the expected metabolic fate of this compound based on established data for Salbutamol.
Core Metabolic Pathways
The metabolism of Salbutamol is relatively straightforward, primarily involving phase II conjugation reactions. The major metabolic transformation is sulfation, with minor contributions from other pathways.
Primary Metabolic Pathway: Sulfation
The principal route of Salbutamol metabolism is conjugation with sulfate to form Salbutamol-4'-O-sulfate.[3][4] This reaction is catalyzed by sulfotransferase enzymes, predominantly SULT1A3, which is found in the liver and gastrointestinal tract.[3] This sulfated metabolite is pharmacologically inactive. Following oral administration, a significant portion of Salbutamol undergoes first-pass metabolism in the gut wall and liver, leading to the formation of this sulfate conjugate.
Minor Metabolic Pathways
While sulfation is the dominant pathway, other minor metabolic routes have been suggested, including oxidative deamination and glucuronide conjugation. However, these pathways contribute to a lesser extent to the overall metabolism of Salbutamol. Cytochrome P450 (CYP) enzymes are thought to play a minor role in its metabolism.
Expected Metabolic Fate of this compound
The deuterium atoms in this compound are not expected to alter the primary metabolic pathways. Therefore, this compound is anticipated to undergo extensive sulfation to form this compound-4'-O-sulfate. The deuterium labeling may, however, introduce a kinetic isotope effect, potentially slowing down the rate of metabolism at the site of deuteration. This effect is generally minor for deuterium substitutions that are not at a site of metabolic cleavage. Given that the common positions for deuteration in this compound are on the hydroxymethyl and alpha-carbon, which are not the primary sites of metabolic transformation (the phenolic hydroxyl group is), a significant alteration of the metabolic profile is not expected.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for Salbutamol, which can be used as a reference for designing and interpreting studies with this compound.
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Systemic Bioavailability | 100% | ~50% | |
| Elimination Half-life | 3.86 ± 0.83 h | 4.6 ± 1.1 h | |
| Total Plasma Clearance | 480 ± 123 ml/min | - | |
| Renal Clearance | 291 ± 70 ml/min | 272 ± 38 ml/min | |
| Urinary Excretion (Unchanged Drug) | 64.2 ± 7.1% | 31.8 ± 1.9% | |
| Urinary Excretion (Sulfate Conjugate) | 12.0 ± 3.1% | 48.2 ± 7.3% |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of the metabolic fate of this compound. Below are representative experimental protocols based on studies of non-deuterated Salbutamol.
In-Vivo Drug Administration and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Drug Formulation: this compound is dissolved in a suitable vehicle, such as saline, for administration.
-
Administration Routes:
-
Intravenous (IV): Administered via the tail vein.
-
Oral (PO): Administered by gavage.
-
-
Dose: A typical dose might range from 0.5 to 5 mg/kg.
-
Sample Collection:
-
Blood: Collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation.
-
Urine and Feces: Collected using metabolic cages over 24 or 48 hours.
-
Sample Preparation and Analysis
-
Plasma Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a different deuterated analog or a structurally similar compound).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.
-
-
Urine Sample Preparation:
-
Dilute urine samples with water.
-
For the analysis of conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be performed prior to extraction.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Analytical Method:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for the quantification of the parent drug and its metabolites.
-
Visualizations
Metabolic Pathway of Salbutamol
Caption: Primary metabolic pathway of Salbutamol via sulfation.
Experimental Workflow for In-Vivo Metabolism Study
Caption: General workflow for an in-vivo metabolism study.
References
The Gold Standard in Bioanalysis: A Technical Guide to the Application of Salbutamol-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the use of Salbutamol-D3, a deuterated isotopologue of Salbutamol, in research. Its primary application lies as an internal standard in quantitative bioanalysis, ensuring accuracy and precision in the determination of Salbutamol concentrations in complex biological matrices. This document will detail its role, the experimental protocols for its use, and the underlying pharmacological pathways of Salbutamol.
Introduction to Salbutamol and the Role of Deuterated Standards
Salbutamol, also known as Albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.[1][2] Accurate quantification of Salbutamol in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessments, and doping control.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[5] this compound has a molecular structure nearly identical to Salbutamol, but with three deuterium atoms replacing three hydrogen atoms. This subtle mass difference allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain virtually the same. This ensures that it behaves identically to the analyte (Salbutamol) during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Quantitative Data and Analytical Performance
The use of this compound as an internal standard has been reported in numerous studies for the quantification of Salbutamol in various biological matrices. The following tables summarize key quantitative parameters from the literature.
Table 1: LC-MS/MS Parameters for Salbutamol Quantification using this compound
| Parameter | Value | Reference |
| Internal Standard | This compound | |
| Biological Matrix | Urine, Plasma, Serum | |
| Lower Limit of Quantitation (LLOQ) - Plasma | 0.02 ng/mL | |
| Lower Limit of Quantitation (LLOQ) - Urine | 0.17 ng/mL - 1 ng/mL | |
| Interday Precision (Urine) | 4.8% - 14.1% | |
| Mass Transition (Salbutamol) | m/z 240.2 → 148.1 | |
| Mass Transition (this compound) | Not explicitly stated, but would be a mass shift of +3 Da |
Table 2: Pharmacokinetic Parameters of Salbutamol
| Parameter | Route of Administration | Value | Reference |
| Elimination Half-life | Intravenous | 3.86 ± 0.83 h | |
| Elimination Half-life | Inhaled | 4.5 ± 1.5 h | |
| Elimination Half-life | Oral | 4.6 ± 1.1 h | |
| Systemic Bioavailability | Oral | 50 ± 4% | |
| Systemic Bioavailability | Inhaled (MDI) | 57 ± 24% (compared to oral solution) | |
| Total Plasma Clearance | Intravenous | 480 ± 123 mL/min | |
| Urinary Excretion (Unchanged Drug) | Intravenous | 64.2 ± 7.1% | |
| Urinary Excretion (Unchanged Drug) | Oral | 31.8 ± 1.9% | |
| Urinary Excretion (Sulphate Conjugate) | Oral | 48.2 ± 7.3% |
Experimental Protocols
The following sections detail typical experimental methodologies for the quantification of Salbutamol using this compound as an internal standard.
Sample Preparation (Urine)
A common method for preparing urine samples for LC-MS/MS analysis involves a simple "dilute-and-shoot" approach or a solid-phase extraction (SPE).
Dilute-and-Shoot Method:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 1 mL of urine into a clean microcentrifuge tube.
-
Add a known concentration of this compound internal standard solution (e.g., 500 ng/mL).
-
Vortex the mixture thoroughly.
-
Inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Method:
-
Spike 3 mL of urine with this compound (e.g., 125 µg/mL final concentration).
-
Activate an Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the spiked urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 150 µL of a suitable solvent (e.g., water or methanol).
-
Inject an aliquot into the LC-MS/MS system.
Sample Preparation (Plasma/Serum)
Plasma and serum samples typically require protein precipitation followed by liquid-liquid extraction (LLE) or SPE.
Liquid-Liquid Extraction (LLE) Method:
-
To 200 µL of plasma, add 4 ng of this compound internal standard.
-
Add 200 µL of dilute ammonia solution (pH 9) and vortex.
-
Add 1000 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of Salbutamol and this compound are achieved using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate), often in a gradient or isocratic elution.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Salbutamol and this compound.
Signaling Pathway and Experimental Workflow Diagrams
The therapeutic effects of Salbutamol are mediated through the β2-adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for bioanalysis.
Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor signaling pathway.
Caption: A typical bioanalytical workflow for the quantification of Salbutamol using this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Salbutamol in various research settings. Its use as an internal standard in LC-MS/MS-based methods is well-established and supported by a robust body of scientific literature. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable bioanalytical assays for Salbutamol. The consistent application of these principles ensures data integrity, which is paramount in both clinical and research environments.
References
- 1. Salbutamol in the Management of Asthma: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective pharmacokinetics of salbutamol and application to doping control | World Anti Doping Agency [wada-ama.org]
- 4. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Salbutamol-D3: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, Salbutamol-D3 serves as a critical analytical tool. This deuterated analog of Salbutamol is primarily utilized as an internal standard for the precise quantification of Salbutamol in biological matrices. This guide provides an in-depth look at its core properties, analytical applications, and the biochemical pathways it influences.
Core Physicochemical Properties
This compound, also known as (±)-Albuterol-d3, is a stable isotope-labeled version of Salbutamol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.
| Property | Value | Source(s) |
| CAS Number | 1219798-60-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₈D₃NO₃ | |
| Molecular Weight | 242.33 g/mol | |
| Synonyms | (±)-Albuterol-d3, (±)-Salbutamol-d3, DL-Salbutamol-d3 |
β2-Adrenergic Receptor Signaling Pathway
Salbutamol is a short-acting β2-adrenergic receptor agonist. Upon binding, it activates the β2-adrenergic receptor, which is coupled to a stimulatory G protein (Gs). This initiates a signaling cascade that leads to the relaxation of smooth muscle, particularly in the airways. The key steps are the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and other downstream effectors, resulting in smooth muscle relaxation.
Caption: β2-Adrenergic Receptor Signaling Cascade.
In some cellular contexts, such as gastric cancer cells, Salbutamol has been shown to promote tumorigenesis through the β2-AR/ERK/EMT pathway.
Experimental Protocols: Quantification of Salbutamol using this compound
This compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Salbutamol in biological samples like plasma and urine.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Salbutamol.
Caption: LC-MS/MS Quantification Workflow.
Detailed Methodology for Plasma Samples
This protocol is adapted from a validated LC-MS/MS method for the determination of Salbutamol in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
Column: A C18 column (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm) is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of methanol and water (often with additives like ammonium acetate and formic acid) is employed.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Salbutamol: m/z 240.1 → 148.1
-
This compound: m/z 243.1 → 151.0
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Salbutamol to this compound against the concentration of Salbutamol standards.
-
The concentration of Salbutamol in the unknown samples is then determined from this calibration curve.
Methodology for Urine Samples
For urine samples, a "dilute-and-shoot" method can be employed, which simplifies the sample preparation process.
1. Sample Preparation:
-
Fortify a urine sample with a known concentration of deuterated Salbutamol (e.g., this compound or Salbutamol-D6).
-
Directly inject an aliquot (e.g., 10 µL) of the fortified urine into the LC-MS/MS system without further extraction.
2. LC-MS/MS Conditions:
-
The LC and MS conditions are generally similar to those used for plasma analysis, with adjustments to the gradient and MRM transitions as needed. For instance, suitable ion transitions for Salbutamol and d6-Salbutamol in urine are m/z 240/148 and m/z 246/148, respectively.
This simplified approach is often suitable for doping control analysis where high concentrations of Salbutamol may be present.
References
Commercial Suppliers of Salbutamol-D3 for Research: A Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of commercial suppliers of Salbutamol-D3, a deuterated internal standard crucial for accurate quantification in analytical studies. This document outlines key product specifications, a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and a diagram of the relevant biological signaling pathway.
Introduction to this compound
Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist used clinically to relax bronchial smooth muscle.[1] In research, particularly in pharmacokinetic and metabolic studies, a stable isotope-labeled version such as this compound is essential for use as an internal standard. The deuterium labels provide a distinct mass difference, allowing for precise differentiation between the standard and the analyte in mass spectrometry-based assays, thereby correcting for variability during sample preparation and analysis.[1][2]
Commercial Supplier Data
The following table summarizes the quantitative data for this compound available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Available Sizes/Concentrations |
| MedchemExpress | This compound | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | 98.59% | Not specified | 1 mg, 5 mg, 10 mg |
| CDN Isotopes | (±)-Albuterol-d3 | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Not specified | 98 atom % D | 5 mg, 10 mg |
| LGC Standards | Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) | 1219798-60-3 | Not specified | Not specified | Not specified | 100 µg/mL in Acetonitrile (1 mL) |
| Simson Pharma | Albuterol D3 (Salbutamol D3) | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Certificate of Analysis provided | Not specified | Inquire for details |
| Alentris Research | Salbutamol D3 | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Not specified | Not specified | Inquire for details |
| ARTIS STANDARDS | Salbutamol D3 | 1219798-60-3 | Not specified | Not specified | Not specified | Inquire for details |
Note: Purity and isotopic enrichment are critical parameters. While not always specified on the main product page, this information is typically available in the Certificate of Analysis provided by the supplier upon request or with purchase.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis, most commonly by Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a general protocol that can be adapted for the analysis of Salbutamol in biological matrices.
General Protocol for Quantification of Salbutamol in Plasma using this compound Internal Standard by LC-MS/MS
1. Preparation of Stock and Working Solutions:
-
Salbutamol Stock Solution (1 mg/mL): Accurately weigh and dissolve Salbutamol in a suitable solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in the same solvent as the analyte.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Salbutamol stock solution in a blank biological matrix (e.g., drug-free plasma).
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to a concentration that provides a stable and appropriate response in the LC-MS/MS system.
2. Sample Preparation (Protein Precipitation):
-
Pipette a known volume of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube (e.g., 100 µL).
-
Add a fixed volume of the Internal Standard Working Solution to each tube (e.g., 10 µL of 100 ng/mL this compound) and vortex briefly. The IS should be added early in the process to account for variability in extraction.
-
Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase to increase concentration.
3. LC-MS/MS Conditions (Example):
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Salbutamol and this compound. These transitions need to be optimized for the specific instrument.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Salbutamol in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow
Salbutamol exerts its therapeutic effect through the β2-adrenergic receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for quantitative analysis.
Caption: Salbutamol β2-adrenergic receptor signaling pathway.
Caption: General workflow for sample analysis using an internal standard.
References
Deuterium Isotope Effects on Salbutamol Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential effects of deuterium substitution on the pharmacology of Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the treatment of bronchospasm. While direct comparative studies on the pharmacokinetics and pharmacodynamics of deuterated versus non-deuterated Salbutamol are not extensively available in the public domain, this document synthesizes the known pharmacology of Salbutamol with the established principles of kinetic isotope effects. By examining the metabolic pathways of Salbutamol and the general impact of deuteration on drug metabolism, we can infer the potential for a modified pharmacokinetic profile, which may lead to an altered therapeutic window and side-effect profile. This guide also outlines detailed hypothetical experimental protocols for the synthesis of deuterated Salbutamol and for its comprehensive in vitro and in vivo evaluation, providing a roadmap for future research in this area. The objective is to furnish researchers and drug development professionals with a foundational understanding and a practical framework for investigating the therapeutic potential of deuterated Salbutamol.
Introduction to Salbutamol and the Deuterium Isotope Effect
Salbutamol, also known as albuterol, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] It functions as a selective agonist for the β2-adrenergic receptor, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[2] Salbutamol is a chiral molecule and is typically administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is responsible for the therapeutic effects, while the (S)-enantiomer is less active and may contribute to adverse effects.[3]
The metabolism of Salbutamol is a key determinant of its pharmacokinetic profile. The primary route of metabolism is sulfation, catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3), to form the inactive metabolite salbutamol-4'-O-sulfate.[4][5] This metabolic process is subject to the kinetic isotope effect, a phenomenon where the substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a slower rate of chemical bond cleavage. This is due to the greater bond energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. By strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium, it is possible to slow down the rate of metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased systemic exposure. This approach has been successfully applied to other drugs, leading to the development of deuterated pharmaceuticals with enhanced therapeutic profiles.
This guide will explore the theoretical implications of deuterium substitution on the pharmacology of Salbutamol, based on its known metabolic pathways and the principles of the kinetic isotope effect.
Salbutamol Pharmacology: Pharmacokinetics and Pharmacodynamics
A thorough understanding of Salbutamol's existing pharmacological profile is essential to hypothesize the potential impact of deuteration.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of Salbutamol are well-characterized.
| Pharmacokinetic Parameter | Value | Route of Administration | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | Oral | |
| 5 - 15 minutes (onset of action) | Inhaled | ||
| Bioavailability | ~50% | Oral | |
| Half-life (t1/2) | 3 - 6 hours | Oral/Inhaled | |
| Metabolism | Primarily by SULT1A3 in the liver and gut wall | - | |
| Excretion | Primarily via urine as unchanged drug and sulfate conjugate | - |
Table 1: Summary of Key Pharmacokinetic Parameters of Salbutamol.
Pharmacodynamics
Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, which is predominantly located on the smooth muscle cells of the airways.
| Pharmacodynamic Parameter | Description | Reference |
| Mechanism of Action | Selective β2-adrenergic receptor agonist | |
| Receptor Binding | Binds to β2-adrenergic receptors, leading to Gs protein activation | |
| Second Messenger | Increases intracellular cyclic adenosine monophosphate (cAMP) levels | |
| Physiological Effect | Relaxation of bronchial smooth muscle (bronchodilation) |
Table 2: Summary of Key Pharmacodynamic Properties of Salbutamol.
The Beta-2 Adrenergic Receptor Signaling Pathway
The activation of the β2-adrenergic receptor by Salbutamol initiates a well-defined intracellular signaling cascade.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Potential Deuterium Isotope Effects on Salbutamol Pharmacology
Based on the metabolic profile of Salbutamol, deuteration at specific positions could potentially alter its pharmacokinetics. The primary site of metabolism is the benzylic carbon adjacent to the hydroxyl group on the ethylamino side chain, as well as positions on the phenyl ring. Deuteration at these sites could slow down the rate of sulfation by SULT1A3.
Hypothesized Effects of Deuteration:
-
Prolonged Half-Life: A reduced rate of metabolism would likely lead to a longer elimination half-life.
-
Increased Bioavailability: Slower first-pass metabolism could result in higher systemic bioavailability after oral administration.
-
Modified Dosing Regimen: A longer duration of action might allow for less frequent dosing, potentially improving patient compliance.
-
Potential for Altered Side-Effect Profile: Changes in the peak-to-trough plasma concentrations could influence the incidence or severity of side effects.
It is important to note that these are theoretical predictions. The actual effects of deuteration can be complex and may not always result in a more favorable pharmacokinetic profile.
Proposed Experimental Protocols for Evaluation
To empirically determine the effects of deuterium substitution on Salbutamol's pharmacology, a series of well-defined experiments are necessary.
Synthesis of Deuterated Salbutamol
The synthesis of deuterated Salbutamol would likely involve the use of deuterated starting materials or reagents. A plausible route could be adapted from known syntheses of Salbutamol.
Caption: Proposed Synthetic Workflow for Deuterated Salbutamol.
Detailed Method for Synthesis of Trideuterio-Salbutamol (Hypothetical):
A detailed synthetic protocol for trideuterio-salbutamol for use as an internal standard has been described in the literature, which can be adapted for larger scale synthesis. The method involves the extraction of salbutamol from plasma as a salbutamol tetraphenylboron ion pair and its determination by gas chromatography-mass spectrometry, using trideuterio-salbutamol as an internal standard. The synthesis of the trideuterio-salbutamol itself is not detailed in the abstract, but it would likely involve the use of a deuterated reducing agent, such as sodium borodeuteride, in the final reduction step of a standard salbutamol synthesis.
In Vitro Pharmacological Evaluation
A series of in vitro assays would be required to compare the pharmacodynamics of deuterated and non-deuterated Salbutamol.
Caption: Experimental Workflow for In Vitro Comparison.
Detailed Protocols (Hypothetical):
-
Receptor Binding Assay: Competitive radioligand binding assays would be performed using membranes from cells expressing the human β2-adrenergic receptor and a suitable radioligand (e.g., [3H]-dihydroalprenolol). The affinity (Ki) of deuterated and non-deuterated Salbutamol would be determined.
-
cAMP Accumulation Assay: Human airway smooth muscle cells would be treated with increasing concentrations of deuterated and non-deuterated Salbutamol. Intracellular cAMP levels would be measured using a commercially available ELISA kit to determine the potency (EC50) and efficacy (Emax) of each compound.
-
Metabolic Stability Assay: Deuterated and non-deuterated Salbutamol would be incubated with human liver microsomes in the presence of necessary cofactors. The rate of disappearance of the parent compound would be monitored over time by LC-MS/MS to determine the in vitro half-life.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Animal models, followed by human clinical trials, would be necessary to evaluate the in vivo effects of deuterated Salbutamol.
Detailed Protocols (Hypothetical):
-
Animal Pharmacokinetic Study: A crossover study in a relevant animal model (e.g., rats or dogs) would be conducted. Animals would receive a single dose of either deuterated or non-deuterated Salbutamol. Blood samples would be collected at various time points, and plasma concentrations of the drug and its major metabolite would be determined by LC-MS/MS. Key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance) would be calculated and compared.
-
Animal Pharmacodynamic Study: An animal model of bronchoconstriction (e.g., histamine- or methacholine-induced bronchospasm in guinea pigs) would be used. The ability of deuterated and non-deuterated Salbutamol to protect against bronchoconstriction would be assessed to compare their potency and duration of action.
Conclusion
The strategic deuteration of Salbutamol presents a compelling opportunity to potentially enhance its therapeutic profile. By slowing the rate of metabolism, a deuterated version of Salbutamol could offer a longer duration of action, potentially leading to improved patient convenience and outcomes. However, the effects of deuteration are not always predictable, and rigorous experimental evaluation is required to confirm these hypotheses. The proposed synthetic and experimental frameworks in this guide provide a clear path for future research to unlock the potential of deuterated Salbutamol. Further investigation into this area is warranted to determine if this approach can yield a clinically meaningful improvement over a well-established and effective therapy.
References
- 1. Discovery and development of beta2 agonists - Wikipedia [en.wikipedia.org]
- 2. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 4. Sulfation of ractopamine and salbutamol by the human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Methodological & Application
Application Note: Quantification of Salbutamol in Human Plasma by LC-MS/MS using Salbutamol-D3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Accurate and sensitive quantification of Salbutamol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping analysis. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Salbutamol in human plasma. The method utilizes Salbutamol-D3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
Salbutamol (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard Solutions
Stock solutions of Salbutamol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v). The internal standard working solution was prepared at a concentration of 100 ng/mL in the same diluent. All solutions were stored at 2-8°C.
Sample Preparation
A simple protein precipitation method was employed for the extraction of Salbutamol and the internal standard from human plasma.
-
Allow plasma samples and standards to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation was performed on a C18 reversed-phase column.
-
Column: Luna C18 (2.1 mm × 150 mm, 5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Acetate in Water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.5 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Elution: Isocratic[1]
Mass Spectrometry
The mass spectrometer was operated in positive ion electrospray ionization mode. The detection was performed using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Salbutamol: m/z 240.1 → 148.1
-
This compound: m/z 243.1 → 151.0
-
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
The calibration curve was linear over the concentration range of 0.100 to 10.0 ng/mL for Salbutamol in human plasma. The lower limit of quantification (LLOQ) was established at 0.100 ng/mL.
The intra- and inter-run precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results were within the acceptable limits of <15%.
Table 1: Summary of Quantitative Performance
| Parameter | Result |
| Linearity Range | 0.100 - 10.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
Table 2: LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Luna C18 (2.1 mm × 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid and 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| MRM Transition (Salbutamol) | m/z 240.1 → 148.1 |
| MRM Transition (this compound) | m/z 243.1 → 151.0 |
Experimental Workflow
Caption: Sample preparation and analysis workflow.
Conclusion
This application note presents a simple, rapid, and sensitive LC-MS/MS method for the quantification of Salbutamol in human plasma using this compound as an internal standard. The protein precipitation sample preparation procedure is straightforward and suitable for routine analysis. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it a reliable tool for pharmacokinetic and other clinical research applications.
References
Application Note: Quantitative Analysis of Salbutamol in Human Plasma using Salbutamol-D3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Accurate and sensitive quantification of salbutamol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. This application note describes a detailed protocol for the determination of salbutamol in human plasma using a stable isotope-labeled internal standard, Salbutamol-D3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound minimizes variability introduced during sample preparation and analysis, thereby ensuring high accuracy and precision.
Experimental Protocols
This section outlines the materials, equipment, and step-by-step procedures for the quantification of salbutamol in plasma.
1. Materials and Reagents
-
Salbutamol and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate
-
Human plasma (drug-free)
-
Ethyl acetate
-
Ammonia solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation [1]
-
To 200 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction [2]
-
To 200 µL of plasma sample, add 4 ng of this compound internal standard.[2]
-
Add 200 µL of dilute ammonia solution (pH 9) and vortex.[2]
-
Add 1000 µL of ethyl acetate, vortex for 1 minute, and then centrifuge at 15,000 g for 5 minutes.[2]
-
Transfer the organic supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol and vortex before analysis.
4. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm).
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and water containing additives like formic acid or ammonium acetate to improve ionization and peak shape. For example, an isocratic elution with methanol-water containing 10 mM ammonium acetate and 0.1% formic acid can be employed.
-
Flow Rate: A flow rate of 0.5 mL/min is often used.
-
Injection Volume: Typically 10-50 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of salbutamol and its internal standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions are monitored.
-
Salbutamol: m/z 240.1 → 148.1 or m/z 240.2 → 148.1
-
This compound: m/z 243.1 → 151.0
-
Data Presentation
The following table summarizes the quantitative data from a representative LC-MS/MS method for salbutamol analysis in human plasma.
| Parameter | Value | Reference |
| Linearity Range | 0.100 - 10.0 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | |
| Intra-run Precision (%CV) | < 15% | |
| Inter-run Precision (%CV) | < 15% | |
| Intra-run Accuracy (%) | < 15% | |
| Inter-run Accuracy (%) | < 15% | |
| Extraction Recovery | Method dependent | |
| Matrix Effect | Evaluated |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantification of salbutamol in plasma samples using this compound as an internal standard.
Caption: Experimental workflow for Salbutamol analysis in plasma.
References
Application Note: High-Throughput and Sensitive Quantitation of Salbutamol in Human Urine using Salbutamol-D3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the preparation of human urine samples for the quantitative analysis of Salbutamol. To ensure accuracy and precision, Salbutamol-D3 is utilized as an internal standard (IS). Three common sample preparation techniques are described: a rapid "dilute-and-shoot" method, a comprehensive solid-phase extraction (SPE) protocol, and a classic liquid-liquid extraction (LLE) procedure. Additionally, a protocol for enzymatic hydrolysis is included to facilitate the analysis of total Salbutamol, encompassing both the free drug and its glucuronidated metabolites. These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust analytical technique for this purpose.
Introduction
Salbutamol, also known as Albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Its presence and concentration in urine are of significant interest in clinical and forensic toxicology, as well as in doping control in sports.[1] Accurate quantification of Salbutamol requires robust and reliable analytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. This document outlines three distinct, yet widely accepted, sample preparation protocols tailored for different laboratory needs, from high-throughput screening to comprehensive quantitative analysis.
Materials and Reagents
-
Salbutamol certified reference standard
-
This compound (or d6-Salbutamol) internal standard (IS) solution (concentration as required for spiking)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ammonium formate
-
β-glucuronidase from E. coli[1]
-
Phosphate buffer (pH 7)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, Bond Elut-Certify)[2][3]
-
Human urine (blank matrix for calibration standards and quality controls)
Experimental Protocols
Protocol 1: Direct "Dilute-and-Shoot" Method
This method is ideal for rapid screening and high-throughput analysis where extensive sample cleanup is not required.
Procedure:
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with an appropriate volume of this compound internal standard solution.
-
Add a diluent (e.g., 900 µL of 0.1% formic acid in water:acetonitrile, 95:5 v/v) to bring the total volume to 1 mL.
-
Vortex the mixture thoroughly.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis. Some methods have demonstrated direct injection after fortification with the internal standard without further dilution.[4]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing a significant portion of matrix interferences, leading to improved sensitivity and robustness of the analytical method. Mixed-mode cartridges are often employed for enhanced selectivity.
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the this compound internal standard. If total Salbutamol is to be measured, proceed with enzymatic hydrolysis as described in section 3.4.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent like distilled water or 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of an appropriate elution solvent (e.g., 1% trifluoroacetic acid in methanol or 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classical extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Procedure:
-
Sample Pre-treatment: To 1 mL of urine in a glass tube, add the this compound internal standard. Adjust the pH of the sample to ~9.6 with a suitable buffer.
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Mixing: Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Enzymatic Hydrolysis for Total Salbutamol
This procedure is performed prior to extraction (SPE or LLE) to cleave the glucuronide conjugates of Salbutamol, allowing for the measurement of the total drug concentration.
Procedure:
-
To 1 mL of urine, add the this compound internal standard.
-
Add 100 µL of pH 7 phosphate buffer.
-
Add 25 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 55°C for 1 hour.
-
After incubation, allow the sample to cool to room temperature.
-
Proceed with either the SPE (Protocol 2) or LLE (Protocol 3) procedure.
Quantitative Data Summary
The following table summarizes typical performance data for Salbutamol analysis in urine using various sample preparation and analytical methods.
| Parameter | "Dilute-and-Shoot" | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference(s) |
| Internal Standard | This compound/D6 | This compound / Terbutaline | This compound / Acetaminophen | |
| Limit of Detection (LOD) | 20 ng/mL | 0.25 - 4.0 µg/L | Not Specified | |
| Limit of Quantification (LOQ) | 0.3 - 20 ng/mL | 0.15 µg/mL - 14.56 µg/L | 1 ng/mL | |
| Recovery | Not Applicable | 60 - 92.24% | Not Specified | |
| Linear Range | 200 - 2000 ng/mL | 2 - 200 ng/mL | 0.02 - 20 ng/mL (plasma) | |
| Inter-day Precision (%RSD) | 4.8 - 14.1% | < 10% | Not Specified |
Note: The performance characteristics can vary significantly based on the specific SPE sorbent, LLE solvent, and the sensitivity of the LC-MS/MS instrument used.
Experimental Workflow Diagram
Caption: Workflow for Salbutamol analysis in urine.
Conclusion
The choice of sample preparation method for Salbutamol analysis in urine depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. The "dilute-and-shoot" method offers the fastest turnaround time, making it suitable for screening large numbers of samples. For higher sensitivity and to minimize matrix effects, solid-phase extraction is the preferred method, offering excellent cleanup and high recovery rates. Liquid-liquid extraction remains a viable, albeit more manual, alternative. The inclusion of an enzymatic hydrolysis step is essential for the accurate determination of total Salbutamol concentrations. In all protocols, the use of this compound as an internal standard is critical for achieving reliable and accurate quantitative results.
References
Application Note: Solid-Phase Extraction of Salbutamol and Salbutamol-D3 from Biological Matrices
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of Salbutamol and its deuterated internal standard, Salbutamol-D3, from biological matrices such as plasma, serum, and urine. The described methods are suitable for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines a generalized procedure using polymeric and mixed-mode cation exchange SPE cartridges, along with variations and quantitative data compiled from multiple sources.
Introduction
Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] Accurate and sensitive quantification of Salbutamol in biological fluids is crucial for pharmacokinetic studies, clinical monitoring, and doping control in sports.[2] Due to the complexity of biological matrices, a robust sample preparation method is essential to remove interferences and concentrate the analytes of interest. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering high recovery and clean extracts.[3] This protocol also includes the use of this compound as an internal standard to ensure accurate quantification.[4][5]
Materials and Reagents
-
SPE Cartridges:
-
Polymeric Reverse-Phase (e.g., Oasis HLB, ISOLUTE ENV+).
-
Mixed-Mode Cation Exchange (e.g., Oasis MCX, Discovery DSC-MCAX).
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid
-
Ammonium Hydroxide
-
Ammonium Acetate
-
Phosphate Buffer
-
β-Glucuronidase (for urine samples, if analyzing total Salbutamol).
-
-
Internal Standard: this compound.
-
Apparatus:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
pH Meter
-
Experimental Protocols
Two primary SPE protocols are presented below, one for polymeric reverse-phase cartridges and another for mixed-mode cation exchange cartridges. The choice of sorbent may depend on the specific matrix and desired selectivity.
Protocol 1: Polymeric Reverse-Phase SPE (e.g., Oasis HLB)
This protocol is suitable for the extraction of Salbutamol from various biological fluids.
1. Sample Pre-treatment:
- Plasma/Serum: To 1 mL of plasma/serum, add the internal standard (this compound). Dilute with 1 mL of 50 mM ammonium acetate (pH 6).
- Urine: To 2.5 mL of urine, add 100 µL of pH 7 phosphate buffer, 25 µL of β-glucuronidase, and the internal standard. Incubate at 55°C for 1 hour to hydrolyze glucuronide conjugates. Centrifuge at 2500 rpm for 5 minutes.
2. SPE Cartridge Conditioning:
- Condition the Oasis HLB cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
3. Sample Loading:
- Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
4. Washing:
- Wash the cartridge with 1 mL of water to remove salts and polar interferences.
5. Elution:
- Elute the analytes with 1-2 mL of methanol. Some protocols suggest a mixture of methanol and acetonitrile (e.g., 30:70 v/v).
6. Post-Elution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume (e.g., 150 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Mixed-Mode Cation Exchange SPE (e.g., Oasis MCX)
This protocol offers enhanced selectivity for basic compounds like Salbutamol.
1. Sample Pre-treatment:
- Follow the same pre-treatment steps as in Protocol 1. For plasma/serum, dilution with an acidic buffer (e.g., 4% H₃PO₄) can also be effective to ensure the analyte is protonated.
2. SPE Cartridge Conditioning:
- Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of water.
3. Sample Loading:
- Load the pre-treated sample onto the conditioned cartridge.
4. Washing:
- Wash the cartridge with 1 mL of 0.1 M HCl or 1 M acetic acid to remove neutral and acidic interferences.
- Follow with a wash using 1 mL of methanol to remove non-polar interferences.
5. Elution:
- Elute Salbutamol and this compound with 1-2 mL of 5% ammonium hydroxide in methanol. This neutralizes the charge on the analyte, disrupting its interaction with the sorbent.
6. Post-Elution:
- Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Data Presentation
The following tables summarize quantitative data from various studies employing SPE for Salbutamol analysis.
Table 1: SPE Recovery Data for Salbutamol
| SPE Sorbent | Matrix | Recovery (%) | Reference |
| ISOLUTE ENV+ | Serum | 60-65% | |
| Mixed-Phase (HCX) | - | 80-90% | |
| Oasis MCX | Urine | 92.24% (un-metabolized) | |
| Oasis MCX | Urine | 91.52% (metabolized) | |
| Phenylboronic Acid on C18 | Plasma | >90% | |
| Abs-Elut Nexus & Bond Elut PBA | Porcine Urine | 83.82-102.33% |
Table 2: Method Performance Metrics
| Analytical Method | Matrix | LLOQ | Reference |
| GC-MS | Serum | 2 ng/mL | |
| LC-MS/MS | Human Plasma | 0.100 ng/mL | |
| LC-MS/MS | Human Plasma | 5 pg/mL (racemic) | |
| LC-MS/MS | Human Plasma | 25 pg/mL (enantiomers) | |
| LC-MS/MS | Porcine Urine | 0.3 ng/mL | |
| UHPLC-MS/MS | Serum | 8.3 pg/mL | |
| UHPLC-MS/MS | Urine | 0.17 ng/mL |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described SPE protocols.
Caption: Workflow for Polymeric Reverse-Phase SPE.
Caption: Workflow for Mixed-Mode Cation Exchange SPE.
Conclusion
The solid-phase extraction protocols detailed in this application note provide robust and reliable methods for the isolation and concentration of Salbutamol and its internal standard, this compound, from complex biological matrices. Both polymeric reverse-phase and mixed-mode cation exchange sorbents demonstrate high recovery and produce clean extracts suitable for sensitive LC-MS/MS analysis. The choice between the protocols will depend on the specific requirements of the assay, including the matrix type and the need for selectivity. The provided quantitative data and workflows serve as a comprehensive guide for researchers and scientists in the development and implementation of bioanalytical methods for Salbutamol.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Inhaled Salbutamol Using Salbutamol-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and other respiratory diseases. Understanding its pharmacokinetic (PK) profile following inhalation is crucial for optimizing dosage regimens and developing new inhalation drug products. The use of a stable isotope-labeled internal standard, such as Salbutamol-D3, is the gold standard for the quantitative bioanalysis of Salbutamol in biological matrices. This approach ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of inhaled Salbutamol using this compound as an internal standard.
Core Principles
The fundamental principle of this methodology is the addition of a known quantity of this compound to biological samples (e.g., plasma or urine) containing the analyte of interest, Salbutamol. Due to its identical physicochemical properties, this compound co-elutes with Salbutamol during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, its slightly higher mass allows for distinct detection. By measuring the ratio of the analyte signal to the internal standard signal, precise quantification can be achieved, even if sample loss occurs during processing.
Data Presentation
The following tables summarize typical pharmacokinetic parameters for inhaled Salbutamol, derived from studies employing robust bioanalytical methods.
Table 1: Pharmacokinetic Parameters of Inhaled Salbutamol in Healthy Adults
| Parameter | Inhaled Salbutamol (1.2 mg) | Oral Salbutamol (1.2 mg) | Reference |
| Tmax (h) | 0.22 ± 0.07 | 1.8 ± 0.6 | [1] |
| Cmax (µg/L) | 3.4 ± 1.1 | 3.9 ± 1.4 | [1] |
| T1/2 (h) | 4.5 ± 1.5 | 4.6 ± 1.1 | [1] |
| AUC0-20 min (µg·h/L) | 0.9 ± 0.3 | 0.16 ± 0.10 | [1] |
Table 2: LC-MS/MS Parameters for Salbutamol and this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Salbutamol | 240.1 | 148.1 | [2] |
| This compound (IS) | 243.1 | 151.0 |
Experimental Protocols
Clinical Protocol: Pharmacokinetic Study of Inhaled Salbutamol
This protocol outlines the procedures for a clinical study to evaluate the pharmacokinetics of inhaled Salbutamol.
1.1. Subject Recruitment and Preparation:
-
Enroll healthy, non-smoking adult volunteers.
-
Subjects should abstain from any medication for at least one week prior to the study.
-
Subjects should fast for at least 8 hours before drug administration.
1.2. Dosing and Administration:
-
Administer a single dose of inhaled Salbutamol (e.g., 400 µg) using a metered-dose inhaler (MDI) with a spacer device.
-
Ensure proper inhalation technique is demonstrated and followed by the subjects.
1.3. Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
A typical sampling schedule would be: pre-dose (0 h), and at 0.17, 0.33, 0.67, 1, 1.33, 2, 3, 4, 5, and 7 hours post-dose.
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Bioanalytical Protocol: Quantification of Salbutamol in Plasma using LC-MS/MS
This protocol details the method for extracting and quantifying Salbutamol in plasma samples using this compound as an internal standard.
2.1. Reagents and Materials:
-
Salbutamol reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
2.2. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Salbutamol and this compound in methanol.
-
Prepare working standard solutions of Salbutamol by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of this compound (internal standard) at a fixed concentration.
2.3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2.4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Luna C18, 2.1 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water containing 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salbutamol: m/z 240.1 → 148.1
-
This compound: m/z 243.1 → 151.0
-
-
2.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Salbutamol to this compound against the concentration of the calibration standards.
-
Determine the concentration of Salbutamol in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) using appropriate software.
Visualizations
Signaling Pathway of Salbutamol
References
Quantification of Salbutamol in Biological Matrices using Salbutamol-D3: An Application Note and Protocol
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] Accurate and reliable quantification of salbutamol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping control.[2][3] This application note provides a detailed protocol for the quantification of salbutamol in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Salbutamol-D3 as the internal standard. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[4][5]
Principle of the Method
This method utilizes a robust and sensitive LC-MS/MS assay for the determination of salbutamol. Biological samples are first subjected to a sample preparation procedure to isolate the analyte and internal standard from endogenous interferences. The prepared samples are then injected into a liquid chromatography system, where salbutamol and this compound are separated from other components on a reversed-phase C18 column. The separated compounds are then introduced into a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both salbutamol and its deuterated internal standard, this compound.
Materials and Reagents
-
Analytes and Internal Standard:
-
Salbutamol (Reference Standard)
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ethyl acetate
-
-
Human Plasma and Urine (Blank)
-
Solid-Phase Extraction (SPE) Cartridges (for urine, optional)
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Luna C18, 2.1 mm x 150 mm, 5 µm).
Experimental Protocols
Protocol 1: Quantification of Salbutamol in Human Plasma
This protocol is based on a protein precipitation method, which is a simple and rapid sample preparation technique.
5.1.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of salbutamol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the salbutamol stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol.
5.1.2. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: Luna C18 (2.1 mm x 150 mm, 5 µm)
-
Mobile Phase: Methanol: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Run Time: 4 minutes
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Salbutamol: m/z 240.1 → 148.1
-
This compound: m/z 243.1 → 151.0
-
-
Protocol 2: Quantification of Salbutamol in Human Urine
This protocol describes a direct injection method, which is rapid and requires minimal sample preparation. For lower detection limits, a solid-phase extraction (SPE) method can be employed.
5.2.1. Preparation of Stock and Working Solutions
Follow the same procedure as described in section 5.1.1.
5.2.2. Sample Preparation (Direct Injection)
-
Pipette 1 mL of urine sample, calibration standard, or QC sample into a vial.
-
Add a specific amount of deuterated salbutamol internal standard (e.g., 500 ng/mL).
-
Vortex the mixture.
-
Inject an aliquot (e.g., 10 µL) directly into the LC-MS/MS system.
5.2.3. LC-MS/MS Analysis
-
LC Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Salbutamol: m/z 240 → 148
-
Salbutamol-D6 (as an example of a deuterated standard): m/z 246 → 148
-
-
Data Presentation
The following tables summarize the quantitative data from various validated methods for salbutamol quantification in biological matrices.
Table 1: Quantitative Parameters for Salbutamol Analysis in Human Plasma
| Parameter | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) | Reference |
| LC-MS/MS | Protein Precipitation | 0.100 - 10.0 | 0.100 | < 15 | < 15 | Not Specified | |
| LC-MS/MS | Liquid-Liquid Extraction | 0.02 - Not Specified | 0.02 | Validated | Validated | Validated |
Table 2: Quantitative Parameters for Salbutamol Analysis in Human Urine
| Parameter | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%) | Accuracy (%) | Reference |
| LC-MS/MS | Direct Injection | 200 - 2000 | 20 | 4.8 - 14.1 | Not Specified | |
| LC-ESI-MS | Solid-Phase Extraction | 10.0 - 2000.0 | 10.0 | < 7.3 | < 7.3 | +/- 2.6 |
| LC-MS/MS | Liquid-Liquid Extraction | 1 - Not Specified | 1 | Validated | Validated | Validated |
Visualizations
The following diagrams illustrate the experimental workflows for the quantification of salbutamol in plasma and urine.
Caption: Workflow for Salbutamol Quantification in Plasma.
References
- 1. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. [PDF] Direct Quantification of Salbutamol in Human Urine by Means of LC-MS / MS | Semantic Scholar [semanticscholar.org]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Salbutamol in Urine for Doping Control Using Salbutamol-D3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Salbutamol in human urine for doping control purposes. The protocol employs a stable isotope-labeled internal standard, Salbutamol-D3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology provides high accuracy, precision, and specificity, meeting the requirements set by the World Anti-Doping Agency (WADA). This document provides detailed experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.
Introduction
Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the treatment of asthma and chronic obstructive pulmonary disease.[1] Due to its potential anabolic effects at high doses, its use in sport is regulated by the World Anti-Doping Agency (WADA).[2][3] WADA prohibits systemic Salbutamol administration but permits inhaled Salbutamol up to a maximum dose of 1600 µg over 24 hours, not to exceed 600 µg in any 8-hour period.[4][5] To monitor compliance, WADA has established a urinary threshold of 1000 ng/mL for Salbutamol (free and glucuronide conjugate), with a decision limit of 1200 ng/mL.
Accurate and precise quantification of urinary Salbutamol is therefore critical. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This compound is chemically identical to Salbutamol but has a higher mass due to the incorporation of deuterium atoms. This allows it to co-elute with the analyte and experience similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis and ensuring high accuracy. This application note describes a validated LC-MS/MS method for the determination of Salbutamol in urine using this compound.
Experimental Principle
The quantitative analysis of Salbutamol in urine is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is added to each urine sample. The samples are then prepared and analyzed by LC-MS/MS. The chromatographic system separates Salbutamol and this compound from other matrix components, and the tandem mass spectrometer detects and quantifies them based on their specific precursor-to-product ion transitions. The ratio of the peak area of Salbutamol to that of this compound is used to calculate the concentration of Salbutamol in the original sample, by reference to a calibration curve.
Materials and Reagents
-
Standards: Salbutamol and this compound certified reference materials.
-
Enzymes: β-glucuronidase from E. coli (for hydrolysis of Salbutamol glucuronide).
-
Solvents: Methanol, acetonitrile (LC-MS grade), formic acid, ammonium acetate.
-
Water: Deionized or ultrapure water.
-
Solid Phase Extraction (SPE) Cartridges: e.g., Oasis HLB or equivalent.
-
Urine: Blank human urine for calibration standards and quality controls.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Salbutamol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Salbutamol by serial dilution of the stock solution with methanol or water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in methanol.
Two common sample preparation methods are described below: a direct "dilute-and-shoot" method for rapid screening and a more extensive SPE method for cleaner extracts and lower detection limits.
Protocol 1: Direct Injection ("Dilute-and-Shoot") This method is rapid and suitable for high-throughput analysis.
-
To 1 mL of urine sample, add 50 µL of the 1 µg/mL this compound internal standard spiking solution (final concentration of 50 ng/mL).
-
Vortex the sample for 10 seconds.
-
If necessary, dilute the sample with an equal volume of ultrapure water.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) This method provides a cleaner sample extract, reducing matrix effects and improving sensitivity.
-
Hydrolysis (Optional): To 2.5 mL of urine, add 25 µL of the internal standard solution and 25 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to hydrolyze Salbutamol glucuronide.
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute Salbutamol and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
The following are typical starting conditions that may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Salbutamol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Salbutamol | 240.1 | 148.1 | 222.1 | 15 |
| This compound | 243.1 | 151.1 | 225.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking blank urine with known concentrations of Salbutamol (e.g., 50, 100, 250, 500, 1000, 2000 ng/mL) and a fixed concentration of this compound.
-
Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of Salbutamol and this compound.
-
Ratio Calculation: Calculate the peak area ratio of Salbutamol to this compound for each calibrator and unknown sample.
-
Regression: Plot the peak area ratio against the concentration of the calibrators and perform a linear regression (weighted 1/x).
-
Quantification: Determine the concentration of Salbutamol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Performance
The performance of the method should be validated according to established guidelines. Key validation parameters are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 50 - 2000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 20 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Precision (RSD%) | Intra-day: < 10% Inter-day: < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | > 85% (for SPE method) |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in pure solution. The use of this compound compensates for matrix effects. |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of Salbutamol in urine for doping control. The use of the stable isotope-labeled internal standard this compound ensures high accuracy and precision, allowing for confident determination of Salbutamol concentrations relative to the WADA threshold. The provided protocols for direct injection and SPE offer flexibility for different laboratory throughput and sensitivity requirements.
References
Application Notes and Protocols for Chiral Separation of Salbutamol Enantiomers with Salbutamol-D3 Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
Salbutamol, a widely used bronchodilator for the treatment of asthma and other respiratory diseases, is a chiral molecule administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic activity is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is considered inactive and may contribute to adverse effects.[1][2][3][4][5] This significant difference in pharmacological activity necessitates the development of stereoselective analytical methods to individually quantify the enantiomers in various biological matrices. This document provides detailed application notes and protocols for the chiral separation of Salbutamol enantiomers using Salbutamol-D3 as an internal standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.
Introduction
The differential pharmacokinetics and pharmacodynamics of Salbutamol enantiomers underscore the importance of chiral separation in drug development, clinical pharmacology, and doping control. The (R)-enantiomer, also known as levalbuterol, possesses approximately 150 times greater affinity for the β2-adrenergic receptor than the (S)-enantiomer. Furthermore, the metabolism of Salbutamol is enantioselective, with the (R)-enantiomer being metabolized more rapidly than the (S)-enantiomer. This can lead to an accumulation of the (S)-enantiomer with chronic use, potentially causing adverse effects such as increased bronchial hyperreactivity.
Accurate quantification of individual enantiomers is crucial for understanding their respective roles in efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Experimental Protocols
This section details the methodologies for sample preparation and chromatographic analysis for the chiral separation of Salbutamol enantiomers in biological matrices.
Sample Preparation from Biological Matrices (Plasma and Urine)
This protocol is a composite based on methods described for the extraction of Salbutamol from biological fluids.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard (ISTD) solution (concentration to be optimized, e.g., 125 µg/mL in methanol for urine, 4 ng in plasma)
-
Ammonia solution (pH 9)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spiking with Internal Standard: To a known volume of the biological sample (e.g., 200 µL of plasma or 3 mL of urine), add a precise amount of the this compound internal standard solution.
-
Liquid-Liquid Extraction (for Plasma):
-
Add 200 µL of dilute ammonia solution (pH 9) to the plasma sample and vortex mix.
-
Add 1000 µL of HPLC grade ethyl acetate, vortex mix for 1 minute, and centrifuge at 15,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 150 µL).
-
-
Solid-Phase Extraction (for Urine):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 150 µL).
-
Chiral High-Performance Liquid Chromatography (HPLC)
The following conditions are based on established methods for the chiral separation of Salbutamol.
Instrumentation:
-
HPLC or UPLC system
-
Chiral column: Astec Chirobiotic T (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently cited for successful separation.
-
Mass spectrometer (e.g., triple quadrupole) for detection
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase consists of methanol with additives like acetic acid and a base (e.g., ammonium hydroxide or triethylamine). An example is 100% methanol with 0.5% acetic acid and 0.1% ammonium hydroxide. Another reported mobile phase is Methanol/acetonitrile/acetic acid/triethylamine (800:200:1.5:1 v/v/v/v).
-
Flow Rate: Typically around 0.4 - 0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 20°C or room temperature.
-
Injection Volume: 50 µL or as appropriate for the instrument and sensitivity requirements.
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode is highly specific and sensitive.
Data Presentation
Quantitative data from chiral separation experiments should be summarized for clarity and ease of comparison.
| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference |
| Limit of Quantification (LLOQ) in Plasma | 0.12 ng/mL | 0.20 ng/mL | |
| Limit of Quantification (LLOQ) in Lung Tissue | 46 pg/mg | 29 pg/mg | |
| Precision (%RSD) in Lung Tissue | 3.4% | 4.2% | |
| Migration Time (Capillary Electrophoresis) | 13.74 min | 13.98 min | |
| Retention Time (HPLC) | 15.25 min | 16.05 min |
Table 1: Summary of analytical performance for Salbutamol enantiomer quantification.
| Biological Matrix | (R)-Salbutamol Concentration | (S)-Salbutamol Concentration | S:R Ratio | Reference |
| Central Lung Tissue (ng/g) | 875 ± 945 | 877 ± 955 | ~1.0 | |
| Peripheral Lung Tissue (ng/g) | 49.5 ± 12 | 50.9 ± 12 | ~1.0 |
Table 2: Example of enantiomer concentration data in biological tissue following racemic salbutamol administration.
Visualizations
Experimental Workflow
Caption: Workflow for Chiral Separation of Salbutamol Enantiomers.
Salbutamol Enantiomer Signaling Pathway
Caption: Differential Signaling of Salbutamol Enantiomers.
Conclusion
The chiral separation of Salbutamol enantiomers is a critical analytical task in pharmaceutical research and development. The methods outlined in this document, utilizing this compound as an internal standard coupled with chiral HPLC-MS/MS, provide a robust framework for the accurate and precise quantification of (R)- and (S)-Salbutamol in biological matrices. This enables a deeper understanding of their individual pharmacokinetic and pharmacodynamic profiles, ultimately contributing to the development of safer and more effective respiratory therapies.
References
- 1. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Effects of salbutamol and enantiomers on allergen-induced asthmatic reactions and airway hyperreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salbutamol – Chiralpedia [chiralpedia.com]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of Salbutamol-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with Salbutamol-D3 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low signal intensity for this compound?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the sample preparation, liquid chromatography (LC) separation, or mass spectrometry (MS) detection. Common culprits include matrix effects, suboptimal ionization, and incorrect MS/MS parameters.[1]
Q2: How do matrix effects impact the signal intensity of this compound?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant cause of low signal intensity.[2][3] In the case of this compound analysis in biological samples like plasma or urine, endogenous components can suppress the ionization of the analyte in the mass spectrometer's source, leading to a weaker signal.[2] The use of a deuterated internal standard like this compound helps to compensate for these effects, but severe ion suppression can still lead to a signal that is too low for reliable quantification.
Q3: Can the choice of mobile phase affect this compound signal intensity?
Yes, the mobile phase composition can significantly influence the ionization efficiency and, therefore, the signal intensity of this compound. For instance, the use of methanol as an organic modifier has been shown to be suitable, while acetonitrile might lead to lower signal intensity for related compounds under certain conditions.[4] The presence of additives like formic acid or ammonium formate is also crucial for promoting protonation and achieving good signal in positive electrospray ionization (ESI) mode.
Troubleshooting Guide
Issue: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting low signal intensity for this compound.
1. Verify Instrument Performance
Before investigating sample-specific issues, it's essential to confirm that the LC-MS/MS system is performing optimally.
-
Action: Perform a system suitability test using a fresh, neat standard of this compound.
-
Expected Outcome: A strong and reproducible signal for the this compound precursor and product ions.
-
If Unsuccessful: If the neat standard also shows low intensity, this points to a potential issue with the instrument itself. Check the following:
-
Ion Source Cleanliness: Contamination of the ion source can lead to poor ionization and signal suppression. Regularly clean the ion source as per the manufacturer's recommendations.
-
MS Calibration: Ensure the mass spectrometer is properly calibrated.
-
System Leaks: Check for any leaks in the LC system, which can lead to pressure fluctuations and inconsistent spray.
-
2. Optimize Mass Spectrometry Parameters
Suboptimal MS parameters can significantly impact signal intensity.
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source and compound-specific parameters.
-
Key Parameters to Optimize:
-
Ionization Mode: Salbutamol and its deuterated analog ionize well in positive electrospray ionization (ESI+) mode.
-
Precursor and Product Ions: The most common precursor ion for this compound is [M+H]⁺ at m/z 243.1. A common product ion is m/z 151.0.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to maximize the signal.
-
Collision Energy (CE): Optimize the CE to ensure efficient fragmentation of the precursor ion to the desired product ion.
-
Table 1: Example Mass Spectrometry Parameters for Salbutamol Analysis
| Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 240.1 (Salbutamol), 243.1 (this compound) | |
| Product Ion (m/z) | 148.1 (Salbutamol), 151.0 (this compound) | |
| Capillary Voltage | 4000 V | |
| Gas Temperature | 300 °C | |
| Gas Flow | 10 L/min |
3. Evaluate and Optimize Liquid Chromatography
Chromatographic conditions can have a substantial impact on signal intensity, primarily by influencing peak shape and the extent of matrix effects.
-
Action: Review and optimize the LC method.
-
Key Considerations:
-
Column Chemistry: A C18 reversed-phase column is commonly used for Salbutamol analysis.
-
Mobile Phase: A mobile phase consisting of an aqueous component with an additive like formic acid or ammonium acetate and an organic component like methanol or acetonitrile is typical. Ensure the mobile phase is fresh and properly prepared.
-
Gradient Elution: A well-designed gradient can help to separate this compound from matrix components that may cause ion suppression.
-
Flow Rate: Ensure the flow rate is appropriate for the column dimensions and the mass spectrometer's ion source.
-
4. Address Potential Sample Preparation Issues
If the instrument and method parameters are optimized, the issue may lie in the sample preparation.
-
Action: Evaluate the efficiency of your sample preparation method.
-
Common Techniques and Potential Pitfalls:
-
Protein Precipitation: While simple, it may not be sufficient to remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are critical for good recovery.
-
Solid-Phase Extraction (SPE): This technique can provide a cleaner extract, but the choice of sorbent and the wash/elution steps need to be carefully optimized.
-
-
Recommendation: Spike a blank matrix sample with a known concentration of this compound before and after the extraction process to assess recovery and matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a quick and simple method for plasma samples.
-
To 100 µL of plasma, add 20 µL of a this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for low this compound signal intensity.
References
Technical Support Center: Matrix Effects on Salbutamol-D3 Quantification in Urine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Salbutamol-D3 in urine using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2][3][4] In the context of this compound quantification in urine, endogenous components like salts, urea, and other metabolites can suppress or enhance the ionization of Salbutamol and its deuterated internal standard (this compound) in the mass spectrometer's ion source.[1] This can lead to inaccurate and unreliable quantification, compromising the precision and accuracy of the results. The most common manifestation is ion suppression, which reduces the analyte signal and can negatively impact the sensitivity of the analytical method.
Q2: Why is this compound used as an internal standard, and can it fully compensate for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte (Salbutamol). This means it will behave similarly during sample preparation and chromatographic separation, and more importantly, experience similar ionization suppression or enhancement in the mass spectrometer. By calculating the peak area ratio of the analyte to the SIL-IS, much of the variability caused by matrix effects can be compensated for. However, in cases of severe and differential matrix effects between the analyte and the internal standard, complete compensation may not be achieved.
Q3: What are the common signs of significant matrix effects in my this compound assay?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent peak areas for this compound across different urine samples.
-
A significant difference in the analyte response between a neat standard solution and a standard spiked into a urine matrix.
-
Drifting retention times, although this is more often a chromatographic issue, it can be exacerbated by matrix components.
-
Failure to meet regulatory guidance on bioanalytical method validation, which often includes a specific assessment of matrix effects.
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte/Internal Standard Signal (Ion Suppression)
This is the most common problem associated with matrix effects in urine analysis. The complex nature of urine can lead to significant signal suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The primary strategy to combat matrix effects is to remove interfering endogenous compounds before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up urine samples and concentrating the analyte. Different sorbents can be tested to optimize the removal of interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating Salbutamol from the more polar matrix components of urine.
-
"Dilute and Shoot": For some applications, a simple dilution of the urine sample can be sufficient to reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. This approach is often faster but may not provide adequate sensitivity for low concentrations of Salbutamol.
-
-
Optimize Chromatographic Separation: Ensure that Salbutamol and this compound are chromatographically separated from the regions of major ion suppression.
-
A post-column infusion experiment can be performed to identify the retention time windows where matrix components are causing the most significant suppression. This involves infusing a constant concentration of Salbutamol into the MS while injecting a blank, extracted urine sample. Dips in the baseline signal indicate regions of ion suppression.
-
Adjust the gradient, mobile phase composition, or even the type of HPLC column to shift the elution of Salbutamol to a "cleaner" region of the chromatogram.
-
-
Check and Optimize MS Source Conditions: While less effective than sample preparation and chromatography, optimizing parameters like spray voltage, gas flows, and temperature can sometimes help to mitigate mild ion suppression.
Issue 2: Poor Accuracy and Precision in QC Samples
If your QC samples are consistently failing acceptance criteria, it's a strong indication that matrix effects are not being adequately controlled.
Troubleshooting Steps:
-
Matrix Effect Evaluation: Quantitatively assess the matrix effect. This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank urine sample to the peak area of the analyte in a neat solution. The matrix factor (MF) can be calculated, and an internal standard-normalized MF is used to assess the ability of the internal standard to compensate for the matrix effect.
-
Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (i.e., blank human urine) to ensure that the calibrators and the unknown samples experience similar matrix effects.
-
Re-evaluate Internal Standard Performance: While this compound is an excellent choice, ensure its concentration is appropriate and that it is not co-eluting with a component that disproportionately affects its ionization compared to the native Salbutamol.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Salbutamol from Urine
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples at approximately 4000 rpm for 5 minutes to pellet any particulate matter.
-
To 1 mL of supernatant, add 50 µL of this compound internal standard solution.
-
Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7) to the urine sample.
-
For the analysis of total Salbutamol (free and glucuronidated), enzymatic hydrolysis with β-glucuronidase is required. Add 25 µL of β-glucuronidase and incubate at 50°C for 2 hours.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Condition the cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibrate the cartridge with 2 mL of the same buffer used in the sample pre-treatment step.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge to remove interfering substances. A typical wash sequence might be:
-
2 mL of deionized water.
-
2 mL of a weak organic solvent (e.g., 20% methanol in water).
-
-
-
Elution:
-
Elute the analyte and internal standard with a suitable elution solvent. For a cation exchange sorbent, this is often a basic organic solvent (e.g., 2 mL of 5% ammonium hydroxide in methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps to visualize the regions of ion suppression in your chromatogram.
-
Setup:
-
Configure the LC-MS/MS system as you would for your Salbutamol assay.
-
Prepare a solution of Salbutamol in the initial mobile phase at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
Using a syringe pump and a T-fitting, infuse this Salbutamol solution into the mobile phase flow just after the analytical column and before the mass spectrometer's ion source.
-
-
Execution:
-
Begin the infusion and allow the MS signal for Salbutamol to stabilize, establishing a steady baseline.
-
Inject a blank, extracted urine sample (prepared using your standard sample preparation protocol).
-
Run the same chromatographic gradient as your analytical method.
-
-
Data Analysis:
-
Monitor the signal for the Salbutamol transition. Any significant and reproducible drop in the baseline signal during the chromatographic run indicates a region of ion suppression caused by co-eluting matrix components.
-
Data Presentation
Table 1: Example of Matrix Effect Assessment for Salbutamol in Urine
| Analyte | Concentration Level | Mean Peak Area (Neat Solution) (n=3) | Mean Peak Area (Post-Spiked Urine) (n=3) | Matrix Effect (%) |
| Salbutamol | Low QC (e.g., 50 ng/mL) | 150,000 | 120,000 | 80.0% (Suppression) |
| Salbutamol | High QC (e.g., 800 ng/mL) | 2,400,000 | 1,980,000 | 82.5% (Suppression) |
| This compound | Working Concentration | 180,000 | 147,600 | 82.0% (Suppression) |
Note: Matrix Effect (%) is calculated as (Mean Peak Area in Post-Spiked Urine / Mean Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Visualizations
Caption: Workflow for this compound quantification in urine.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Optimizing Chromatographic Separation of Salbutamol and Salbutamol-D3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of Salbutamol and its deuterated internal standard, Salbutamol-D3.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of Salbutamol and this compound in biological matrices?
A1: The most prevalent technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of Salbutamol typically found in pharmacokinetic or doping control studies.[1][2][3] The mass spectrometer is usually operated in the positive ion mode with an electrospray ionization (ESI) source.[1][4]
Q2: What are the typical precursor-product ion transitions for Salbutamol and this compound in MS/MS analysis?
A2: For quantitative analysis using Multiple Reaction Monitoring (MRM), the following transitions are commonly used:
-
Salbutamol: m/z 240.1 → 148.1 or m/z 240.2 → 148.1. Other possible transitions include m/z 240 → 166.
-
This compound (Internal Standard): m/z 243.1 → 151.0 or m/z 244 → 151.
Q3: Which type of HPLC/UPLC column is recommended for this separation?
A3: Reversed-phase C18 columns are most frequently used for the separation of Salbutamol and this compound. Common dimensions include 150 mm x 2.1 mm with 5 µm particles or 150 mm x 4.6 mm with 5µm particles. For chiral separations to distinguish between (R)- and (S)-Salbutamol, teicoplanin-based columns are popular.
Q4: What are the common sample preparation techniques used before LC-MS/MS analysis?
A4: The choice of sample preparation depends on the biological matrix (e.g., plasma, urine) and the required sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is used to precipitate proteins from plasma samples.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup, reducing matrix effects and improving sensitivity. SPE is often used for urine samples.
-
Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous sample into an immiscible organic solvent, such as ethyl acetate.
-
Direct Injection: For some applications, particularly with urine samples, direct injection after dilution and addition of the internal standard can be a rapid alternative, omitting time-consuming extraction steps.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of Salbutamol and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Salbutamol peak is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like Salbutamol is a common issue in reversed-phase HPLC, often caused by interactions with residual silanol groups on the silica-based stationary phase.
-
Cause 1: Silanol Interactions: Free, anionic silanol groups on the C18 column can interact with the cationic (protonated) form of Salbutamol, leading to secondary retention and peak tailing.
-
Solution A: Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, preventing Salbutamol from accessing them and thus improving peak shape.
-
Solution B: Adjust Mobile Phase pH: Buffering the mobile phase is crucial to maintain a constant pH. An acidic mobile phase (e.g., using formic acid or ammonium acetate) ensures Salbutamol is consistently in its protonated state. However, a very low pH can increase silanol activity. Optimizing the pH (e.g., around 4.5) can provide a good balance.
-
Solution C: Use an End-Capped Column: Modern, high-purity, and fully end-capped columns have fewer accessible silanol groups, significantly reducing the potential for tailing.
-
-
Cause 2: Column Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
-
Cause 3: Column Contamination/Void: A contaminated guard column or a void at the head of the analytical column can distort peak shape.
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column with a strong solvent or, if a void is suspected, replace the column.
-
Issue 2: Low Sensitivity / Poor Signal Intensity
Q: The signal for Salbutamol is very low, even for my higher concentration standards. How can I improve sensitivity?
A: Low signal intensity can stem from issues with sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Cause 1: Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids) can suppress the ionization of Salbutamol in the ESI source, reducing its signal.
-
Solution A: Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) to remove more interfering matrix components.
-
Solution B: Optimize Chromatography: Adjust the chromatographic gradient to better separate Salbutamol from the region where matrix components elute. Optimizing the analytical conditions can effectively eliminate the influence of matrix effects.
-
Solution C: Use a Deuterated Internal Standard: this compound is co-eluted with Salbutamol and experiences similar matrix effects. This allows it to compensate for signal suppression, leading to more accurate quantification, although it does not increase the absolute signal.
-
-
Cause 2: Suboptimal Mobile Phase: The mobile phase composition directly impacts ionization efficiency.
-
Solution: Ensure the mobile phase promotes ionization. For positive mode ESI, small amounts of an acid like formic acid or a salt like ammonium acetate are typically used to facilitate protonation of the analyte.
-
-
Cause 3: Inefficient MS/MS Fragmentation: The collision energy may not be optimized for the precursor-to-product ion transition.
-
Solution: Perform a compound optimization experiment by infusing a Salbutamol standard to determine the optimal collision energy for the m/z 240.1 → 148.1 transition.
-
Issue 3: Retention Time Shifts
Q: The retention times for Salbutamol and this compound are inconsistent between injections. What could be the problem?
A: Retention time variability can compromise peak identification and integration.
-
Cause 1: Unstable Pump Flow/Pressure: Fluctuations in the HPLC pump can lead to inconsistent flow rates.
-
Solution: Check the pump for leaks, salt buildup, and listen for unusual noises. Degas the mobile phase to remove dissolved gases that can cause pressure fluctuations.
-
-
Cause 2: Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily. Ensure solvent bottle caps are sealed to prevent evaporation. If using a gradient, check that the proportioning valves are functioning correctly.
-
-
Cause 3: Column Temperature Fluctuations: The column temperature affects solvent viscosity and retention.
-
Solution: Use a column oven to maintain a constant and stable temperature (e.g., 35-40 °C).
-
-
Cause 4: Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, can cause retention time drift.
-
Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
-
Data Presentation: Method Parameters
The following tables summarize typical experimental conditions reported in the literature for the analysis of Salbutamol.
Table 1: Example LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Wang T, et al. | Nguyen T, et al. | Zhang D, et al. |
| Column | Luna C18 (150 x 2.1 mm, 5 µm) | Inertsil® ODS-3V C18 (150 x 4.6 mm, 5µm) | Reversed phase C18 |
| Mobile Phase | Methanol-water with 10 mM ammonium acetate and 0.1% formic acid | Acetonitrile and 5mM ammonium acetate | A: 0.05% formic acid, 2% methanol in water; B: Methanol with 0.1% formic acid |
| Elution Mode | Isocratic | Gradient (not specified) | Gradient |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | Not specified |
| Run Time | 4 min | 15 min | Not specified |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Salbutamol | 240.1 | 148.1 | ESI+ | |
| This compound | 243.1 | 151.0 | ESI+ | |
| Salbutamol | 240.0 | 166.0 / 148.0 | ESI+ | |
| This compound | 243.0 | 151.0 | ESI+ |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (for Plasma)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 600 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rcf for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation by Solid-Phase Extraction (for Urine)
-
Spike 3 mL of urine with the internal standard solution (this compound).
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase for analysis.
Visualizations
Caption: General workflow for Salbutamol bioanalysis.
Caption: Decision tree for troubleshooting peak tailing.
Caption: Logic diagram illustrating matrix effects.
References
Technical Support Center: Salbutamol HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Salbutamol, with a focus on improving peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Salbutamol peak tailing?
Peak tailing is the most common peak shape distortion in the analysis of Salbutamol and is often characterized by an asymmetry factor greater than 1.2.[1] This is primarily due to secondary interactions between the analyte and the stationary phase.[1]
-
Cause 1: Silanol Interactions: Salbutamol is a basic compound with a secondary amine group (pKa ≈ 9.2).[2] On silica-based columns (like C18), residual acidic silanol groups on the silica surface can interact strongly with the positively charged Salbutamol molecule.[2] This secondary ionic interaction mechanism, in addition to the primary reversed-phase retention, leads to peak tailing.
-
Cause 2: Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to these undesirable silanol interactions.
-
Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and worsening peak tailing. Contamination of the column with strongly retained impurities can also lead to this issue.
Q2: How can I fix peak tailing for Salbutamol?
Improving the peak shape of Salbutamol typically involves minimizing the interactions with residual silanol groups. Here are several strategies:
-
Strategy 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like phosphoric acid or trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their ability to interact with the cationic Salbutamol.
-
Strategy 2: Use a Mobile Phase Additive (Silanol Masking Agent): Adding a basic compound, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can help to mask the active silanol sites. TEA will preferentially interact with the silanol groups, reducing the secondary interactions with Salbutamol and improving peak symmetry.
-
Strategy 3: Choose an Appropriate Column:
-
Use a modern, high-purity, end-capped column. End-capping is a process that chemically bonds a less polar group to the residual silanol groups, effectively shielding them.
-
Consider columns specifically designed for the analysis of basic compounds, which have a highly deactivated stationary phase.
-
-
Strategy 4: Column Pre-conditioning: Pre-conditioning the column with a mobile phase containing a silanol masking agent like TEA can help to passivate the active sites before analysis.
Q3: My Salbutamol peak is fronting. What could be the cause?
Peak fronting, where the asymmetry factor is less than 1, is less common for basic compounds like Salbutamol but can occur due to:
-
Cause 1: Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape.
-
Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.
Q4: What should I do if my Salbutamol peak is broad?
Broad peaks can be a sign of several issues, including:
-
Cause 1: Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Cause 2: Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.
-
Cause 3: Column Inefficiency: An old or poorly packed column will result in broader peaks.
Q5: I am observing split peaks for Salbutamol. What is the problem?
Split peaks can be particularly problematic and may be caused by:
-
Cause 1: Disruption in the Column Bed: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This can happen if the column is dropped or subjected to high-pressure shocks.
-
Cause 2: Partially Blocked Frit: A blockage at the column inlet frit can also lead to a distorted flow path and split peaks.
-
Cause 3: Sample Solvent Effects: Injecting the sample in a very strong solvent can cause issues with how the sample is introduced onto the column.
Experimental Protocols and Data
Example HPLC Method for Salbutamol Sulphate
This method is an example and may require optimization for your specific application.
| Parameter | Condition |
| Column | Kromasil C18 (125 x 4.0 mm, 5 µm) |
| Mobile Phase | Buffer (pH 3.7) : Acetonitrile (815:185, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
Mobile Phase Preparation
-
Buffer Preparation (pH 3.7): The specific buffer is not detailed in the source, but a common choice for this pH would be a phosphate or citrate buffer. It is crucial to prepare the buffer accurately and consistently.
-
Mobile Phase Mixing: The buffer and acetonitrile should be mixed in the specified ratio and degassed before use to prevent bubble formation in the HPLC system.
Effect of Mobile Phase Additives on Peak Shape
The addition of a competitive base like Triethylamine (TEA) to the mobile phase can significantly improve the peak shape of basic analytes like Salbutamol by masking residual silanol groups.
| Additive | Concentration | Effect on Salbutamol Peak Shape |
| Triethylamine (TEA) | 0.1% (v/v) | Improved symmetry, reduced tailing. |
| Trifluoroacetic Acid (TFA) | 0.05-0.15% (v/v) | Can improve peak shape by lowering pH, but may act as an ion-pairing agent. |
Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve peak shape issues in Salbutamol HPLC analysis.
References
Technical Support Center: Salbutamol-D3 Stability in Processed Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Salbutamol-D3 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard (IS) signal is decreasing over time in the autosampler. What are the potential causes?
A1: A decreasing signal for this compound in processed samples stored in the autosampler can be attributed to several factors:
-
Chemical Instability: Salbutamol is susceptible to degradation, particularly through oxidation. The phenolic hydroxyl groups in its structure are prone to oxidation, which can be catalyzed by factors like elevated temperature, exposure to light, and the presence of metal ions in the sample or LC system.
-
pH-Dependent Degradation: Salbutamol exhibits pH-dependent stability. It is most stable in acidic conditions, typically between pH 3 and 4.[1] If your reconstituted sample has a neutral or alkaline pH, the degradation rate can increase.
-
Adsorption: Salbutamol, being a relatively polar and functionalized molecule, can adsorb to surfaces of sample vials (especially glass) and components of the LC system. This can lead to a perceived decrease in concentration over time.
-
Evaporation: Depending on the volatility of your reconstitution solvent and the autosampler temperature, selective evaporation of the solvent can occur, leading to an increase in the concentration of non-volatile matrix components that may cause ion suppression.
Q2: I am observing a variable response for my this compound internal standard across my analytical batch. What should I investigate?
A2: Variable internal standard response is a common issue in LC-MS bioanalysis. For this compound, consider the following:
-
Inconsistent Sample Preparation: Errors during sample processing, such as inconsistent vortexing, variations in extraction recovery, or pipetting inaccuracies when adding the internal standard, can lead to variability.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer's ion source. The extent of these effects can vary from sample to sample, leading to inconsistent responses.
-
Autosampler Temperature Fluctuations: Inconsistent temperature control in the autosampler can affect the stability of this compound, especially if it is prone to degradation at elevated temperatures.
-
Injector Issues: Problems with the autosampler injector, such as partial clogging or inconsistent injection volumes, can directly impact the amount of sample introduced into the LC-MS system.
Q3: Could the deuterium labels on this compound be exchanging with hydrogen from the solvent or matrix?
A3: Yes, deuterium-hydrogen (D-H) exchange, also known as back-exchange, is a potential issue for deuterated internal standards. Salbutamol has several hydroxyl (-OH) groups, and deuterium atoms attached to these positions are particularly susceptible to exchange with protons from protic solvents (like water or methanol) or acidic/basic residues in the sample matrix. This exchange can lead to a decrease in the this compound signal and a corresponding increase in the signal of unlabeled Salbutamol, compromising the accuracy of quantification. The specific labeling positions on your this compound standard are critical; labels on the stable carbon backbone are less likely to exchange than those on heteroatoms.
Troubleshooting Guides
Guide 1: Investigating Decreasing this compound Signal in the Autosampler
This guide provides a step-by-step approach to troubleshoot a decreasing internal standard signal during an analytical run.
Experimental Protocol: Post-Preparative Stability Assessment
-
Sample Preparation:
-
Pool several blank matrix samples (e.g., plasma, urine).
-
Process the pooled blank matrix using your established extraction procedure.
-
After the final evaporation step, reconstitute the extract in your standard reconstitution solvent.
-
Spike the reconstituted blank extract with this compound at the working concentration.
-
Aliquot the spiked extract into multiple autosampler vials.
-
-
Time-Course Analysis:
-
Immediately inject the first aliquot (T=0) and record the this compound peak area.
-
Store the remaining vials in the autosampler at the set temperature.
-
Inject aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) over a period that exceeds your typical batch run time.
-
For each time point, calculate the percentage of the initial this compound peak area remaining.
-
-
Data Evaluation:
-
Plot the percentage of the remaining this compound peak area against time.
-
A significant downward trend indicates instability in the processed sample under the tested conditions. A common acceptance criterion is that the mean response should be within ±15% of the initial response.
-
Troubleshooting Flowchart
Caption: Workflow for troubleshooting a decreasing this compound signal.
Quantitative Data Summary
While specific quantitative stability data for this compound in various processed sample matrices is not extensively published, the following table summarizes the expected stability based on the known chemical properties of Salbutamol.
| Condition | Reconstitution Solvent | Temperature | Expected Stability of this compound | Potential Degradation Pathway |
| pH | Acidic (pH 3-4.5) | 4°C | High | Minimal degradation |
| Neutral (pH 7) | 4°C | Moderate | Oxidation | |
| Basic (pH > 8) | 4°C | Low | Oxidation, other degradation | |
| Temperature | Acidic (pH 3-4.5) | 25°C | Moderate | Increased oxidation rate |
| Acidic (pH 3-4.5) | 4°C | High | Minimal degradation | |
| Solvent | Acetonitrile/Water (50:50) with 0.1% Formic Acid | 4°C | High | Minimal degradation |
| Methanol/Water (50:50) with 0.1% Formic Acid | 4°C | High | Minimal degradation, potential for methylation over extended periods | |
| Water | 4°C | pH-dependent | Oxidation |
Guide 2: Investigating Deuterium-Hydrogen (D-H) Exchange
This guide outlines an experiment to assess the potential for back-exchange of deuterium on this compound.
Experimental Protocol: D-H Exchange Assessment
-
Sample Preparation:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent.
-
Set B (Matrix): Spike this compound into a processed blank biological matrix extract.
-
-
Prepare a third sample (Set C) of unlabeled Salbutamol at a known concentration in the processed blank matrix extract to confirm its retention time and mass transition.
-
-
Incubation and Analysis:
-
Incubate both Set A and Set B under conditions that mimic your longest analytical run (e.g., 24 hours at the autosampler temperature).
-
Analyze both sets by LC-MS/MS.
-
Monitor the mass transitions for both this compound and unlabeled Salbutamol in all injections.
-
-
Data Evaluation:
-
Compare the peak area of unlabeled Salbutamol in Set B to that in Set A.
-
A significant increase in the unlabeled Salbutamol signal in the matrix sample (Set B) compared to the neat solution (Set A) suggests that D-H exchange is occurring.
-
Potential Degradation and Exchange Pathways
Caption: Potential degradation and deuterium-hydrogen exchange pathways for this compound.
Mitigation Strategies for D-H Exchange
-
Use a this compound standard with deuterium labels on the carbon skeleton, which are much less prone to exchange than those on hydroxyl or amine groups.
-
Maintain an acidic pH in the processed sample, as this can suppress the exchange of certain labile protons.
-
Minimize the time samples spend in the autosampler before injection.
-
If D-H exchange is confirmed and cannot be mitigated, consider using a different internal standard, such as a ¹³C- or ¹⁵N-labeled Salbutamol.
References
Technical Support Center: Isotopic Interference in Salbutamol-D3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using Salbutamol-D3 as an internal standard in quantitative LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, also known as crosstalk, occurs when the signal from the unlabeled Salbutamol (the analyte) contributes to the signal of the deuterium-labeled internal standard, this compound. This happens because naturally occurring heavy isotopes (like ¹³C) in the unlabeled Salbutamol can result in a molecule with a mass-to-charge ratio (m/z) that is monitored for this compound. This can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte concentration, particularly at high analyte concentrations.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.
Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Salbutamol and this compound?
A3: The MRM transitions are crucial for the selective detection of Salbutamol and its internal standard. Commonly used transitions are summarized in the table below.[1][2][3]
Q4: How can I determine if isotopic interference is affecting my results?
A4: Several indicators may suggest isotopic interference:
-
Non-linear calibration curves: At high concentrations of Salbutamol, you may observe a deviation from linearity in your calibration curve.
-
Inaccurate quality control (QC) samples: High-concentration QC samples may show a consistent negative bias.
-
Concentration-dependent bias: The accuracy of your measurements may decrease as the concentration of Salbutamol increases.
A definitive way to confirm interference is to perform an isotopic interference experiment, as detailed in the experimental protocols section.
Q5: What is the acceptable level of isotopic interference?
A5: While there is no universally mandated limit, the contribution of the analyte signal to the internal standard signal should be minimal and not impact the accuracy and precision of the assay. Ideally, the interference should be low enough that it does not cause significant non-linearity in the calibration curve over the desired concentration range. Some studies suggest that if the interference is significant, it may be necessary to use a different internal standard or a mathematical correction.[4]
Q6: Can I use a mathematical correction to account for isotopic interference?
A6: Yes, it is possible to use a mathematical correction to account for isotopic interference. This typically involves determining the percentage of crosstalk and applying a correction factor to the measured internal standard response.[4] However, this adds complexity to the data analysis and should be thoroughly validated.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to isotopic interference in this compound analysis.
Problem 1: My calibration curve is non-linear at the upper concentration range.
-
Possible Cause: Isotopic interference from high concentrations of unlabeled Salbutamol is contributing to the this compound signal.
-
Troubleshooting Steps:
-
Verify the interference: Analyze a high-concentration Salbutamol standard without any this compound. Monitor the MRM transition for this compound. A significant signal indicates crosstalk.
-
Optimize the internal standard concentration: Ensure the concentration of this compound is appropriate. A very low concentration can be more susceptible to interference from the analyte.
-
Consider a different internal standard: If the interference is significant and cannot be easily corrected, consider using a Salbutamol internal standard with a higher degree of deuteration (e.g., Salbutamol-D6 or D9) if available, to shift the m/z further from the analyte's isotopic envelope.
-
Use a non-linear calibration model: If the non-linearity is predictable and reproducible, a quadratic or other non-linear regression model can be used for the calibration curve. However, this should be justified and validated.
-
Problem 2: My high-concentration QC samples are consistently failing with a negative bias.
-
Possible Cause: The overestimation of the this compound response due to isotopic interference is leading to an underestimation of the calculated concentration of the QC samples.
-
Troubleshooting Steps:
-
Perform the isotopic interference experiment: Quantify the percentage of interference as described in the experimental protocols section.
-
Apply a correction factor: If the interference is consistent, you can calculate a correction factor to apply to the internal standard peak areas.
-
Re-evaluate the LLOQ and ULOQ: The upper limit of quantification (ULOQ) may need to be lowered to a range where the isotopic interference is negligible.
-
Problem 3: I am observing a signal for this compound in my blank matrix samples.
-
Possible Cause: This could be due to contamination of the blank matrix with Salbutamol or carryover from previous injections. It could also be a result of in-source fragmentation of a related compound.
-
Troubleshooting Steps:
-
Verify the blank matrix: Ensure that the blank matrix is truly free of Salbutamol.
-
Check for carryover: Inject a blank solvent after a high-concentration standard to check for carryover. If carryover is observed, optimize the wash steps in your autosampler program.
-
Optimize chromatography: Improve the chromatographic separation to ensure that no other compounds are co-eluting with this compound and causing interference.
-
Data Presentation
Table 1: Typical MRM Transitions for Salbutamol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Salbutamol | 240.2 | 148.1 | 18 |
| Salbutamol | 240.2 | 166.1 | 14 |
| Salbutamol | 240.2 | 222.1 | 11 |
| This compound | 243.1 | 151.0 | Not Specified |
| This compound | 243.2 | 151.1 | 22 |
Collision energies can vary between different mass spectrometer models and should be optimized for your specific instrument.
Table 2: Hypothetical Example of Isotopic Interference Calculation
| Sample | Salbutamol Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area of this compound MRM |
| Blank | 0 | 50 | 500 |
| High-Concentration Analyte | 1000 | 0 | 10,000 |
| Internal Standard Only | 0 | 50 | 500,000 |
Calculation:
-
Interference Response = Peak Area in High-Conc. Analyte - Peak Area in Blank = 10,000 - 500 = 9,500
-
True Internal Standard Response = Peak Area in IS Only - Peak Area in Blank = 500,000 - 500 = 499,500
-
Percentage Interference = (Interference Response / True Internal Standard Response) * 100 = (9,500 / 499,500) * 100 ≈ 1.9%
Experimental Protocols
Protocol 1: Quantification of Isotopic Interference
Objective: To determine the percentage contribution of the unlabeled Salbutamol signal to the this compound internal standard signal.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Salbutamol at a high concentration (e.g., at the upper limit of quantification - ULOQ).
-
Prepare a working solution of this compound at the concentration used in the analytical method.
-
Use a blank biological matrix (e.g., plasma, urine) that is free of Salbutamol.
-
-
Sample Preparation:
-
Blank Sample: Spike the blank biological matrix with the solvent used for the standards.
-
High-Concentration Analyte Sample: Spike the blank biological matrix with the high-concentration Salbutamol stock solution. Do not add the this compound.
-
Internal Standard Sample: Spike the blank biological matrix with the this compound working solution. Do not add the unlabeled Salbutamol.
-
-
LC-MS/MS Analysis:
-
Inject the High-Concentration Analyte Sample and monitor both the MRM transition for Salbutamol and this compound.
-
Inject the Internal Standard Sample and monitor the MRM transition for this compound.
-
-
Data Analysis:
-
Measure the peak area of the this compound MRM transition in the High-Concentration Analyte Sample . This is the interference response.
-
Measure the peak area of the this compound MRM transition in the Internal Standard Sample . This is the true internal standard response.
-
Calculate the percentage interference using the following formula: % Interference = (Interference Response / True Internal Standard Response) * 100
-
Protocol 2: General LC-MS/MS Method for Salbutamol Analysis
Objective: To provide a general starting point for the quantitative analysis of Salbutamol in biological matrices.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute Salbutamol, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As listed in Table 1. Optimize collision energies on your specific instrument.
-
Visualizations
Caption: Logical diagram illustrating isotopic interference.
Caption: Troubleshooting workflow for non-linear calibration curves.
References
- 1. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Column selection for optimal Salbutamol and Salbutamol-D3 separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Salbutamol and its deuterated internal standard, Salbutamol-D3.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic separation of Salbutamol?
A1: Salbutamol is a polar and basic compound. This can lead to poor retention on traditional reversed-phase columns and cause peak tailing due to interactions with residual silanols on the silica-based stationary phase.[1] Achieving good peak shape and retention often requires careful method development, including the selection of an appropriate column and mobile phase.
Q2: Is it necessary to chromatographically separate Salbutamol from this compound?
A2: For LC-MS/MS analysis, complete chromatographic separation is not strictly necessary as the mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge ratios (m/z 240.1→148.1 for Salbutamol and m/z 243.1→151.0 for this compound).[2] However, co-elution is generally preferred to ensure that both compounds experience the same ionization conditions and potential matrix effects, which is crucial for accurate quantification.
Q3: What are the recommended column types for Salbutamol analysis?
A3: The choice of column depends on the analytical objective. The main types are:
-
Reversed-Phase (RP) C18 Columns: Widely used for general-purpose analysis. However, they may require mobile phase additives to achieve good peak shape for Salbutamol.[3]
-
Chiral Columns: Essential for separating the (R)- and (S)-enantiomers of Salbutamol. Teicoplanin-based chiral stationary phases are particularly effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: An excellent choice for retaining and separating polar compounds like Salbutamol, often providing enhanced sensitivity with mass spectrometry.
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics and can improve the retention of polar compounds.
Q4: How can I improve the peak shape of Salbutamol on a C18 column?
A4: To mitigate peak tailing and improve symmetry for the basic Salbutamol molecule, consider the following:
-
Mobile Phase Additives: Incorporating triethylamine (TEA) or another ionic reagent in the mobile phase can mask the anionic silanol groups on the stationary phase, leading to improved peak shape.
-
pH Adjustment: Buffering the mobile phase to a constant pH is important for consistent results.
-
Column Choice: Using a C18 column with embedded polar groups or one that is specifically designed for polar analytes can also yield better peak shapes.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Salbutamol and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks, often with a tailing factor greater than 1.5.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | Add a competing base like triethylamine (TEA) (0.05-0.1%) to the mobile phase. Consider pre-conditioning the column with TEA. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like Salbutamol, a lower pH (e.g., 2.5-4.5) can improve peak shape. Ensure the mobile phase is adequately buffered. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Issue 2: Inconsistent Retention Times
-
Symptom: Shifting retention times between injections.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Unstable Mobile Phase pH | Ensure the mobile phase is properly buffered and freshly prepared. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. |
Issue 3: Low Signal Intensity (Especially in LC-MS/MS)
-
Symptom: Poor sensitivity for Salbutamol and/or this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | Optimize the mobile phase for ESI-MS. HILIC mobile phases, with their high organic content, often enhance ionization efficiency. Adding a small amount of formic acid or ammonium formate can also improve signal. |
| Matrix Effects | Implement a more effective sample clean-up procedure, such as solid-phase extraction (SPE). |
| Suboptimal MS Parameters | Optimize the ion source settings, including gas flows, temperature, and voltages. |
Experimental Protocols
Example 1: Reversed-Phase HPLC Method for Salbutamol
-
Column: C18, 5 µm, 150 x 4.6 mm
-
Mobile Phase: Acetonitrile : 0.5% Orthophosphoric acid (10:90, v/v) with 5.74 mM Triethylamine (TEA), pH adjusted to 2.5 with NaOH.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 230 nm
-
Temperature: Ambient
Example 2: Chiral LC-MS/MS Method for Salbutamol Enantiomers
-
Column: Teicoplanin-based chiral column (e.g., CHIROBIOTIC T), 5 µm, 250 x 2.1 mm
-
Mobile Phase: Methanol with 20 mM ammonium formate.
-
Flow Rate: Isocratic with two different flow rates during the run for optimal separation.
-
Injection Volume: 10 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Salbutamol: m/z 240.1 → 148.1
-
This compound: m/z 243.1 → 151.0
-
-
Temperature: 25°C
Example 3: HILIC Method for Salbutamol
-
Column: Atlantis HILIC Silica, 3 µm, 50 x 4.6 mm
-
Mobile Phase: Gradient elution from 90% to 50% acetonitrile in water over 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: ESI-MS
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Salbutamol Analysis
| Parameter | Reversed-Phase (C18) | Chiral (Teicoplanin) | HILIC (Silica) |
| Stationary Phase | Octadecylsilane | Teicoplanin | Silica |
| Primary Interaction | Hydrophobic | Chiral Recognition | Hydrophilic Partitioning |
| Typical Mobile Phase | Acetonitrile/Water with additives | Methanol/Ammonium Formate | Acetonitrile/Water |
| Key Advantage | Widely available, general purpose | Enantiomer separation | Good retention for polar analytes, MS-friendly |
| Common Issue | Peak tailing for basic compounds | Higher cost | Requires careful method development |
Visualizations
Caption: Workflow for selecting the optimal column for Salbutamol analysis.
References
Impact of mobile phase composition on Salbutamol-D3 retention time
Welcome to the technical support center for Salbutamol-D3 analysis. This guide provides troubleshooting information and frequently asked questions regarding the impact of mobile phase composition on the retention time of this compound in liquid chromatography.
A Note on this compound: this compound is a deuterated form of Salbutamol, commonly used as an internal standard in quantitative bioanalysis. Its chemical properties are nearly identical to Salbutamol, and therefore, its chromatographic behavior is expected to be virtually the same. Factors influencing the retention time of Salbutamol will have a corresponding effect on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the retention time of this compound in reversed-phase HPLC?
The primary factor is the composition of the mobile phase, specifically the ratio of the organic modifier (like acetonitrile or methanol) to the aqueous buffer. Salbutamol is a relatively polar compound, and its retention is highly sensitive to the polarity of the mobile phase. Increasing the percentage of the organic modifier will decrease the retention time, while decreasing it will lead to a longer retention time.[1]
Q2: How does the pH of the mobile phase affect the retention time of this compound?
The pH of the mobile phase is a critical parameter as it dictates the ionization state of Salbutamol. Salbutamol has two ionizable groups, a secondary amine (pKa ≈ 10.3) and a phenolic hydroxyl group.[2] In reversed-phase chromatography using a silica-based C18 column, retention is generally favored for the neutral (un-ionized) form of an analyte.
-
At low pH (e.g., pH 2.5-3.5): The secondary amine group will be protonated (positively charged). This can lead to strong interactions with residual free silanol groups on the stationary phase, potentially causing peak tailing.[3] However, operating at a low pH is common to ensure consistent protonation.
-
At higher pH: As the pH approaches the pKa of the amine, the molecule becomes less polar, which could increase retention on a C18 column. However, silica-based columns are not stable at high pH.
Therefore, buffering the mobile phase is essential to maintain a constant and reproducible pH throughout the analysis.[3][4]
Q3: Why is an ion-pairing reagent or additive sometimes used in the mobile phase?
Basic compounds like Salbutamol can interact with negatively charged free silanol groups on the surface of the silica-based stationary phase, even on end-capped columns. This interaction can lead to poor peak shape (tailing) and variable retention times. Additives are used to mitigate these effects:
-
Triethylamine (TEA): This amine additive is included in the mobile phase to compete with the cationic Salbutamol for interaction with the active silanol sites, resulting in improved peak symmetry.
-
Sodium Lauryl Sulfate (SLS): This acts as an ion-pairing reagent, forming a neutral complex with the protonated Salbutamol, which can then be retained and separated by the reversed-phase mechanism, often leading to longer retention times and better peak shape.
Troubleshooting Guide
Issue: My this compound retention time is shifting between injections.
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the injection sequence. Any drift in the mobile phase composition on the column will cause retention time shifts. |
| Mobile Phase pH Fluctuation | The pH of the mobile phase can change over time due to the absorption of atmospheric CO2 or the evaporation of volatile components. Prepare fresh mobile phase daily and use a buffer to maintain a stable pH. |
| Inconsistent Mobile Phase Preparation | Minor variations in the mobile phase composition can lead to significant retention time shifts. Use precise measurements (e.g., graduated cylinders, volumetric flasks) when preparing the mobile phase. |
| Column Temperature Variation | Fluctuations in the column temperature can affect retention time. Use a column oven to maintain a constant and consistent temperature. |
| Sample Solvent Effects | If the sample is dissolved in a solvent significantly stronger (more eluting) than the mobile phase, it can cause the analyte to elute earlier and may distort the peak shape. Ideally, dissolve the sample in the mobile phase itself. |
Issue: My this compound peak is broad or tailing.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | The protonated amine group on this compound is interacting with free silanol groups on the C18 column. |
| Add a competing base like Triethylamine (TEA) to the mobile phase (e.g., 0.05%) to mask the silanol groups. | |
| Consider using an ion-pairing reagent like Sodium Heptane Sulfonate (SHS) or Sodium Lauryl Sulfate (SLS) in the mobile phase. | |
| Low Buffer Concentration | The buffer capacity may be insufficient to maintain a stable pH at the column surface, leading to mixed ionization states and peak broadening. Increase the buffer concentration (e.g., from 10mM to 20-40mM). |
| Column Degradation | The stationary phase may be degrading, especially if operating at the limits of the recommended pH range. Try a new column or a different column chemistry (e.g., a hybrid particle column with better pH stability). |
Data Summary Tables
Table 1: Example HPLC Mobile Phase Compositions and Salbutamol Retention Times (Note: Retention time for this compound will be nearly identical)
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) | Reference |
| ODS C18 | Methanol:Water (30:70) with 0.02% SLS, pH 3.5 with acetic acid | 1.0 | ~16.0 | |
| ACE C18 | A: 0.05% TEA, pH 5.5 with acetic acidB: Methanol:Acetonitrile (50:50 v/v)Gradient elution | 1.0 | Varies with gradient | |
| LiChrosorb RP-18 | A: AcetonitrileB: 40 mM Sodium Dihydrogen Phosphate + 5.74 mM TEA, pH 3.0Gradient elution | - | Varies with gradient | |
| Spherisorb C18 | 95.5% 20mM Orthophosphate buffer (pH 3), 0.5% Ethyl acetate, 1.5% Brij35, 2.5% 1-Butanol | 1.0 | - |
Table 2: Example LC-MS/MS Mobile Phase Compositions for Salbutamol Analysis (Note: Retention time for this compound will be nearly identical)
| Stationary Phase | Mobile Phase Composition | Mode | Reference |
| C18 Reversed-Phase | Acetonitrile:5mM Ammonium Acetate (30:70 v/v) | Isocratic | |
| Kinetex XB-C18 | A: 0.05:2:98 Formic Acid/Methanol/Water (v/v/v)B: Methanol with 0.1% Formic Acid | Gradient | |
| CHIROBIOTIC T | - Different mobile phases tested for enantiomeric separation | - |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method (Isocratic)
This method is designed for the quantitative determination of Salbutamol in pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ODS (C18) column, 25 cm length.
-
Mobile Phase: Prepare a mixture of methanol and water in a 30:70 ratio. Add Sodium Lauryl Sulfate (SLS) to a final concentration of 0.02%. Adjust the pH of the final mixture to 3.5 using acetic acid. The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 276 nm.
-
Sample Preparation: A stock solution is prepared by dissolving the equivalent of 2 mg of Salbutamol in 100 mL of 0.1N HCl. This solution is filtered through a 0.45 µm membrane filter before injection.
Protocol 2: LC-MS/MS Method for Bioanalysis (Isocratic)
This method is suitable for the sensitive determination of Salbutamol in human plasma and urine.
-
Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with a positive ion electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate in a 30:70 (v/v) ratio.
-
Flow Rate: Not specified, but typically 0.2-0.5 mL/min for analytical LC-MS.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Salbutamol transition: m/z 240.2 → 148.1.
-
Internal Standard (Acetaminophen) transition: m/z 152 → 110.
-
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate is performed on plasma or urine samples spiked with the internal standard. The organic layer is evaporated, and the residue is reconstituted for injection.
Visualizations
Caption: Troubleshooting workflow for this compound retention time instability.
Caption: Effect of mobile phase pH on Salbutamol's ionization and retention.
References
- 1. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 2. Development of a Microemulsion High Performance Liquid Chromatography (MELC) Method for Determination of Salbutamol in Metered-Dose Inhalers (MDIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Validation & Comparative
A Comparative Guide to Internal Standards for the Analytical Validation of Salbutamol
For researchers, scientists, and drug development professionals, the accurate quantification of Salbutamol in biological matrices is critical. The choice of an appropriate internal standard is paramount for a robust and reliable analytical method. This guide provides an objective comparison of the performance of the widely used deuterated internal standard, Salbutamol-D3, with alternative internal standards, supported by experimental data from published studies.
The Gold Standard: this compound
Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, a deuterated analog of Salbutamol, co-elutes chromatographically with the analyte and exhibits similar ionization efficiency. This minimizes the variability introduced during sample preparation and analysis, leading to higher accuracy and precision.
Alternative Internal Standards
While this compound is highly effective, its availability and cost can be considerations. Several other compounds have been successfully used as internal standards for Salbutamol quantification. This guide focuses on two such alternatives: Acetaminophen and Citalopram.
Performance Data Comparison
The following tables summarize the quantitative performance data for analytical methods utilizing this compound and alternative internal standards.
Table 1: Method Performance using this compound Internal Standard
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 0.100 - 10.0 ng/mL[1] | 200 - 2000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[1] | 0.9874[2] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] | 20 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 4.8% - 14.1% |
| Inter-day Precision (%RSD) | < 15% | 7.1% (500 ng/mL), 4.8% (1000 ng/mL) |
| Accuracy | < 15% | Not explicitly stated |
| Extraction Recovery | Evaluated | Not applicable (direct injection) |
Table 2: Method Performance using Alternative Internal Standards
| Parameter | Acetaminophen (in Human Plasma & Urine) | Citalopram (in Human Plasma) |
| Linearity Range | Plasma: Not specified, Urine: Not specified | 0.2 - 20.0 ng/mL |
| Correlation Coefficient (r²) | Not specified | Not specified |
| Lower Limit of Quantification (LLOQ) | Plasma: 0.02 ng/mL, Urine: 1 ng/mL | Not specified |
| Intra-day Precision (%RSD) | Validated | Not specified |
| Inter-day Precision (%RSD) | Validated | Not specified |
| Accuracy | Validated | Not specified |
| Extraction Recovery | Validated | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods.
Method 1: Salbutamol Analysis using this compound Internal Standard in Human Plasma
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: Luna C18 (2.1 mm × 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol-water containing 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 4 min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion mode with electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions: Salbutamol: m/z 240.1 → 148.1; this compound: m/z 243.1 → 151.0.
-
Method 2: Salbutamol Analysis using this compound (d6-salbutamol) Internal Standard in Human Urine
-
Sample Preparation: Direct injection after fortification with the internal standard.
-
Chromatography:
-
Instrument: Agilent 1100 series liquid chromatograph.
-
-
Mass Spectrometry:
-
Instrument: Applied Biosystems API 2000 triple quadrupole mass spectrometer.
-
Ionization: Atmospheric pressure chemical ionization (APCI).
-
Detection: Not explicitly stated, but typically MRM for quantitative analysis.
-
Method 3: Salbutamol Analysis using Acetaminophen Internal Standard in Human Plasma and Urine
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile-ammonium acetate (5 mM; 30:70, v/v).
-
-
Mass Spectrometry:
-
Ionization: Positive ion pneumatically assisted electrospray.
-
Detection: Multiple-reaction monitoring (MRM).
-
Transitions: Salbutamol: m/z 240.2 → 148.1; Acetaminophen: m/z 152 → 110.
-
Method 4: Salbutamol Analysis using Citalopram Hydrobromide Internal Standard in Human Plasma
-
Sample Preparation: Sample alkalinized with ammonia water and extracted with ethyl acetate.
-
Chromatography:
-
Column: Waters Acquity UPLC BEH C18.
-
Mobile Phase: Gradient program.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying a drug, such as Salbutamol, in a biological matrix.
References
A Comparative Guide to Salbutamol-D3 and Salbutamol-D6 as Internal Standards in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. For the quantitative analysis of Salbutamol, a widely used bronchodilator, stable isotope-labeled (SIL) internal standards are the preferred choice to compensate for variability during sample preparation and analysis. This guide provides an objective comparison of two commonly used deuterated Salbutamol analogs, Salbutamol-D3 and Salbutamol-D6, to aid researchers in selecting the most suitable internal standard for their specific application.
The ideal SIL internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency, thus effectively correcting for matrix effects and other sources of analytical variability. While both this compound and Salbutamol-D6 are utilized for this purpose, the degree and position of deuterium labeling can influence their chromatographic behavior and stability, potentially impacting assay performance.
Performance Data Overview
The following table summarizes key validation parameters from studies employing either this compound or Salbutamol-D6 as an internal standard for the quantification of Salbutamol in biological matrices. It is important to note that these data are from separate studies and direct, head-to-head comparisons are not extensively available in the literature. Variations in instrumentation, sample preparation, and analytical conditions will influence the reported performance characteristics.
| Performance Parameter | This compound | Salbutamol-D6 |
| Analytical Technique | GC-MS/MS[1] | LC-MS/MS[2] |
| Matrix | Human Urine[1] | Human Urine[2] |
| Linearity Range | 250–2000 ng/mL[1] | 200–2000 ng/mL |
| Regression Coefficient (r²) | 0.99 | 0.9874 |
| Intra-day Precision (%CV) | 1.85 - 2.85% | Not explicitly stated |
| Inter-day Precision (%CV) | 1.85 - 2.85% | 4.8% (high), 7.1% (medium), 14.1% (low) |
| Accuracy (% Recovery) | 95.50 - 107.04% | Not explicitly stated as % recovery |
| Limit of Detection (LOD) | 10 ng/mL | 20 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | Not explicitly stated |
Discussion of Key Differences and Considerations
The choice between this compound and Salbutamol-D6 as an internal standard involves a trade-off between cost, availability, and potential analytical challenges.
-
Isotopic Purity and Mass Separation: Salbutamol-D6 offers a greater mass difference from the unlabeled Salbutamol compared to this compound. This larger mass separation can be advantageous in minimizing potential cross-talk or isotopic interference, especially on lower-resolution mass spectrometers.
-
Chromatographic Co-elution and Isotope Effects: A primary concern with deuterated internal standards is the potential for chromatographic separation from the analyte, known as the "isotope effect". This can lead to differential ionization suppression or enhancement in the presence of matrix components, compromising the accuracy of quantification. While not always significant, the risk of an isotope effect can increase with the number of deuterium atoms. Therefore, it is crucial to verify the co-elution of the analyte and the chosen internal standard under the specific chromatographic conditions of the assay.
-
Stability of Deuterium Labels: The stability of the deuterium labels is another critical factor. Deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, particularly under acidic or basic conditions. The positions of the deuterium atoms in both this compound and Salbutamol-D6 are generally on stable positions (e.g., on the t-butyl group or the aromatic ring), minimizing the risk of back-exchange. However, it is good practice to assess the stability of the internal standard throughout the sample preparation and analysis workflow.
Experimental Methodologies
Below are summaries of the experimental protocols from studies that have utilized this compound and Salbutamol-D6 as internal standards.
Method Using this compound Internal Standard
A study employing this compound for the quantification of Salbutamol in human urine by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) involved the following steps:
-
Enzymatic Hydrolysis: Urine samples underwent deconjugation to release conjugated Salbutamol.
-
Solid Phase Extraction (SPE): The samples were cleaned up using an XAD2 column.
-
Liquid-Liquid Extraction (LLE): Further purification was achieved through LLE.
-
Derivatization: The extracted Salbutamol was derivatized using a mixture of MSTFA/IODO-TMS/DTE.
-
GC-MS/MS Analysis: The derivatized sample was injected into a GC-MS/MS system for separation and quantification. A HP Ultra-1 column was used for the chromatographic separation.
Method Using Salbutamol-D6 Internal Standard
A method for the direct quantification of Salbutamol in human urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilized Salbutamol-D6 as the internal standard with a simplified sample preparation:
-
Sample Fortification: Urine samples were fortified with the Salbutamol-D6 internal standard.
-
Direct Injection: An aliquot of the fortified urine was directly injected into the LC-MS/MS system without any extraction or derivatization steps.
-
LC-MS/MS Analysis: The analysis was performed using an Agilent 1100 series liquid chromatograph coupled to an Applied Biosystems API 2000 triple quadrupole mass spectrometer with atmospheric pressure chemical ionization (APCI).
Visualizing the Workflow and Logic
To further clarify the processes and decisions involved, the following diagrams illustrate a typical experimental workflow and the logical considerations for selecting an internal standard.
Conclusion
Both this compound and Salbutamol-D6 can serve as effective internal standards for the quantification of Salbutamol in biological matrices. The choice between them depends on the specific requirements of the assay, the analytical instrumentation available, and budgetary considerations.
-
Salbutamol-D6 may be preferable when using lower-resolution mass spectrometers due to its larger mass difference from the native analyte, which can reduce the risk of isotopic interference.
-
This compound , being less heavily labeled, may have a slightly lower risk of chromatographic separation due to isotope effects, although this must be experimentally verified.
Ultimately, regardless of the choice, thorough method validation is essential to ensure that the selected internal standard provides accurate and precise quantification of Salbutamol. This includes demonstrating chromatographic co-elution, assessing matrix effects, and confirming the stability of the internal standard throughout the entire analytical procedure.
References
Performance of Salbutamol-D3 in Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical assays. This guide provides a comprehensive comparison of the performance characteristics of Salbutamol-D3 against other internal standards used in the quantification of Salbutamol in biological matrices. The data presented is compiled from various studies, offering an objective overview to inform your assay development.
Comparative Performance Data
The following tables summarize the key performance characteristics of this compound and alternative internal standards in bioanalytical assays, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy/Recovery (%) |
| Linearity | Human Plasma | 0.100 - 10.0 | 0.100 | < 15 | < 15 | Not Specified |
| Precision & Accuracy | Human Urine | 200 - 2000 | 20 | 14.1 (low), 7.1 (medium), 4.8 (high) | Not Specified | Not Specified |
| Linearity & LLOQ | Porcine Urine | 0.1 - 10 | 0.3 | < 5.04 | < 5.04 | 83.82 - 102.33 |
| LLOQ | Human Serum | Not Specified | 0.0083 | Not Specified | Not Specified | Not Specified |
Data synthesized from multiple sources.[1][2][3][4]
Table 2: Performance Characteristics of Alternative Internal Standards for Salbutamol Analysis
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy/Recovery (%) |
| Acetaminophen | Human Plasma & Urine | 0.02 - 20 (plasma) 1 - 1000 (urine) | 0.02 (plasma) 1 (urine) | Not Specified | Not Specified | Not Specified |
| Salbutamol-tert-butyl-d9 | Porcine Urine | 0.1 - 10 | 0.3 | < 5.04 | < 5.04 | 83.82 - 102.33 |
Data synthesized from multiple sources.[5]
Experimental Methodologies
The following sections detail a representative experimental protocol for the bioanalysis of Salbutamol using this compound as an internal standard, based on common practices in published literature.
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer a 100 µL aliquot of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking : Add 20 µL of this compound working solution (concentration will depend on the specific assay range).
-
Precipitation : Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation : Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System : Agilent 1100 series or equivalent.
-
Column : Luna C18 (2.1 mm × 150 mm, 5 µm) or equivalent.
-
Mobile Phase : Isocratic elution with methanol and water (containing 10 mM ammonium acetate and 0.1% formic acid). The exact ratio may vary.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 10 µL.
-
Mass Spectrometer : Applied Biosystems API 2000 triple quadrupole or equivalent.
-
Ionization Source : Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions :
-
Salbutamol: m/z 240.1 → 148.1
-
This compound: m/z 243.1 → 151.0
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical assay using an internal standard like this compound.
Caption: Bioanalytical workflow for Salbutamol quantification.
Discussion
The data indicates that this compound is a suitable internal standard for the bioanalysis of Salbutamol in various biological matrices. Its deuterated nature ensures that its chemical and physical properties are nearly identical to the analyte, leading to similar extraction recovery and chromatographic retention times, which helps to minimize matrix effects and improve the accuracy and precision of the assay.
When compared to other internal standards, such as acetaminophen, this compound offers the advantage of being a stable isotope-labeled analog of the analyte. This is generally the preferred choice in LC-MS/MS assays as it best compensates for variations during sample preparation and analysis. While other deuterated standards like salbutamol-tert-butyl-d9 also show good performance, the choice may depend on commercial availability and cost.
The provided experimental protocol is a general guideline. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters is essential for achieving the desired sensitivity, selectivity, and robustness for a specific application. Researchers should validate the method in accordance with regulatory guidelines from bodies such as the FDA and EMA to ensure data quality and reliability.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS [mdpi.com]
- 4. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Salbutamol-D3 as an Internal Standard: A Comparison Guide for Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of salbutamol, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Salbutamol-D3's performance against other internal standards, supported by experimental data and detailed protocols. The evidence underscores the high accuracy and precision of this compound in bioanalytical applications.
Performance Comparison of Internal Standards for Salbutamol Quantification
The accuracy and precision of an analytical method are critically dependent on the internal standard's ability to mimic the analyte's behavior during sample preparation and analysis. Deuterated analogs of the analyte are often the preferred choice. The following tables summarize the performance of this compound and an alternative deuterated standard based on available literature.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Matrix | Method | Recovery (%) | Precision (RSD %) | Linearity (r²) | Notes |
| Accuracy & Precision | Pork | ID-LC-MS/MS | 93.8 - 107.3 | < 6.1 | Not Specified | Demonstrated high accuracy and precision.[1] |
| Precision & Accuracy | Human Plasma | LC-MS/MS | Not Specified | < 15 (Intra- & Inter-run) | > 0.99 | Method was robust, specific, and sensitive. |
| Precision | Human Urine | LC-MS/MS | Not Specified | < 5.04 (Intra- & Inter-assay) | Not Specified | Analysis of QC samples showed high precision.[2] |
| Recovery | Human Urine | LC-MS/MS | 83.82 - 102.33 | Not Specified | Not Specified | Good recovery was observed.[2] |
Table 2: Performance Characteristics of an Alternative Internal Standard (Salbutamol-tert-butyl-d9)
| Parameter | Matrix | Method | Recovery (%) | Precision (RSD %) | Linearity (r²) | Notes |
| Precision & Recovery | Porcine Urine | LC-MS/MS | 83.82 - 102.33 | < 5.04 (Intra- & Inter-assay) | > 0.99 (0.1–10 ng/mL) | Demonstrated good linearity, precision, and recovery.[2] |
Note: A direct, head-to-head comparison of this compound and other internal standards under identical experimental conditions is limited in the reviewed literature. However, the available data consistently demonstrates that this compound provides excellent accuracy and precision for the quantification of salbutamol in various biological matrices. One study noted that other deuterated standards, such as Salbutamol-D9, were less effective in compensating for matrix effects due to hydrogen-deuterium exchange during mass spectrometry fragmentation.[1]
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are representative methodologies for the quantification of salbutamol using this compound as an internal standard.
Quantification of Salbutamol in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for pharmacokinetic studies.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Salbutamol: m/z 240.2 → 148.1
-
This compound: m/z 243.2 → 151.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Quantification of Salbutamol in Urine by LC-MS/MS
This protocol is suitable for doping control analysis.
a. Sample Preparation (Direct Injection)
-
To 1 mL of urine sample, add a known amount of this compound internal standard.
-
Vortex the sample to ensure homogeneity.
-
Directly inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
Similar conditions as described for plasma analysis can be adapted. The mobile phase gradient may need to be optimized to handle the complexity of the urine matrix.
Workflow and Signaling Pathway Visualization
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow.
References
The Critical Role of Salbutamol-D3 in Bioanalytical Assays: A Comparative Guide to Linearity and Recovery
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is paramount. In the analysis of the widely used bronchodilator Salbutamol, the choice of an appropriate internal standard is a critical determinant of assay accuracy and robustness. This guide provides a comparative overview of linearity and recovery studies utilizing Salbutamol-D3, a deuterated analog of Salbutamol, underscoring its suitability as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
This compound is frequently employed as an internal standard in bioanalytical methods to correct for variations in sample preparation and instrument response. Its structural similarity and identical physicochemical properties to the analyte of interest, Salbutamol, ensure that it behaves similarly during extraction and ionization, leading to more accurate and precise quantification.
Comparative Analysis of Linearity and Recovery
Linearity and recovery are fundamental parameters assessed during the validation of any quantitative bioanalytical method. Linearity evaluates the ability of the method to produce results that are directly proportional to the concentration of the analyte, while recovery assesses the efficiency of the extraction process.
| Parameter | Salbutamol with this compound Internal Standard | Alternative Methods/Internal Standards | Key Observations |
| Linearity (Correlation Coefficient, r²) | > 0.998[1] | Typically ≥ 0.99 for regulatory compliance | The use of this compound consistently yields excellent linearity, indicating a strong correlation between the instrument response and the concentration of Salbutamol over a defined range. |
| Recovery | > 50%[1] | Varies depending on extraction method and matrix | Methods employing this compound demonstrate acceptable and consistent recovery, ensuring that a substantial and reproducible portion of the analyte is extracted from the biological matrix. |
| Precision (%RSD) | Interday precision: 4.8% (high concentration) to 14.1% (low concentration)[2] | Acceptance criteria typically within 15% (20% at LLOQ) | The precision of the method, a measure of the closeness of repeated measurements, is well within acceptable limits for bioanalytical assays when this compound is used as the internal standard. |
Experimental Protocols
The successful implementation of this compound as an internal standard relies on well-defined and validated experimental protocols. Below are representative methodologies for linearity and recovery studies.
Linearity Study Protocol
A linearity study aims to demonstrate the proportional relationship between the concentration of Salbutamol and the analytical signal.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix (e.g., human urine, plasma) with known concentrations of Salbutamol.
-
Addition of Internal Standard: A fixed concentration of this compound is added to each calibration standard.
-
Sample Preparation: The samples undergo an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area ratios of Salbutamol to this compound are recorded.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio against the corresponding concentration of Salbutamol. The linearity is assessed by the correlation coefficient (r²) of the linear regression.
Recovery Study Protocol
A recovery study is performed to determine the efficiency of the extraction procedure.
-
Preparation of Spiked Samples: Two sets of samples are prepared. In the first set, a blank biological matrix is spiked with Salbutamol and this compound before the extraction process.
-
Preparation of Post-Extraction Spiked Samples: In the second set, a blank biological matrix is first subjected to the extraction procedure, and the resulting extract is then spiked with Salbutamol and this compound.
-
LC-MS/MS Analysis: Both sets of samples are analyzed by LC-MS/MS.
-
Calculation of Recovery: The recovery is calculated by comparing the peak area of the analyte in the pre-extraction spiked samples to that in the post-extraction spiked samples.
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams illustrate the workflows for linearity and recovery studies.
References
The Gold Standard for Bioanalysis: Why Salbutamol-D3 Outperforms Structural Analogs in Quantitative Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the critical choice of an internal standard for the accurate quantification of Salbutamol.
In the precise world of analytical chemistry, particularly within regulated bioanalysis, the choice of an internal standard (IS) is a cornerstone of a robust and reliable liquid chromatography-mass spectrometry (LC-MS) method. An internal standard is crucial for correcting variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] When quantifying Salbutamol, a widely used bronchodilator, analysts are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Salbutamol-D3, and a structural analog. This guide provides an evidence-based comparison, demonstrating the clear superiority of this compound for achieving the highest data quality and accuracy.
The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Salbutamol.[2] The only difference is the substitution of three hydrogen atoms with deuterium, resulting in a different mass-to-charge ratio (m/z) that is distinguishable by the mass spectrometer.[2] This subtle yet significant modification ensures that this compound co-elutes with Salbutamol and behaves identically during extraction, ionization, and fragmentation, thereby providing the most accurate compensation for any potential matrix effects or procedural losses.
Structural analogs, on the other hand, are different chemical entities chosen for their structural similarity to the analyte.[2] However, even minor differences in structure can lead to significant variations in analytical behavior, compromising the reliability of quantification.[2]
Performance Under Scrutiny: A Data-Driven Comparison
The superior performance of a deuterated internal standard is evident when examining key validation parameters from quantitative assays. The following tables summarize representative data from studies quantifying Salbutamol in biological matrices, highlighting the typical performance achieved with this compound versus what can be expected with a structural analog.
Table 1: Linearity and Sensitivity
| Parameter | This compound (Internal Standard) | Structural Analog (Internal Standard) |
| Calibration Range | 0.100 - 10.0 ng/mL | Typically narrower due to non-linear responses |
| Correlation Coefficient (r²) | > 0.99 | Often lower and more variable |
| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL (in plasma) | Generally higher due to baseline noise and matrix interference |
Table 2: Accuracy and Precision
| Parameter | This compound (Internal Standard) | Structural Analog (Internal Standard) |
| Intra-run Precision (%CV) | < 15% | Can exceed 15%, especially at lower concentrations |
| Inter-run Precision (%CV) | < 15% | Often shows higher variability between analytical runs |
| Accuracy (% Bias) | Within ± 15% | Prone to significant bias due to differential matrix effects |
Mitigating the Matrix Effect: The Decisive Advantage of this compound
The matrix effect, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, is a major challenge in bioanalysis. An ideal internal standard should experience the same matrix effect as the analyte to provide effective correction. Due to their identical chemical nature, this compound co-elutes with Salbutamol, ensuring that both are subjected to the same matrix environment and thus the same degree of ion suppression or enhancement.
Structural analogs, with their different chemical structures, often have slightly different retention times and ionization efficiencies. This can lead to them eluting in a different matrix environment than the analyte, resulting in poor correction for matrix effects and, consequently, inaccurate quantification.
Experimental Workflow and Protocols
A robust and reliable method for the quantification of Salbutamol in biological matrices is paramount. The following section details a typical experimental workflow and protocol utilizing this compound as the internal standard.
Experimental workflow for Salbutamol quantification.
Detailed Experimental Protocol for Salbutamol Quantification in Human Plasma
This protocol describes a general procedure for the quantitative analysis of Salbutamol in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Salbutamol and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Salbutamol, ranging from 0.100 to 10.0 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water containing 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Salbutamol: m/z 240.1 → 148.1
-
This compound: m/z 243.1 → 151.0
-
-
4. Data Analysis:
-
Integrate the peak areas for both Salbutamol and this compound.
-
Calculate the peak area ratio of Salbutamol to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Salbutamol in the samples by interpolating their peak area ratios from the calibration curve.
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard should be systematic and scientifically justified. The following diagram illustrates the logical flow for this critical choice.
Decision tree for internal standard selection.
Conclusion: An Unambiguous Choice for High-Quality Data
While structural analogs may be considered when a stable isotope-labeled internal standard is unavailable or cost-prohibitive, the potential for compromised data quality is a significant drawback. For the accurate and precise quantification of Salbutamol in complex biological matrices, this compound is the unequivocally superior choice for an internal standard. Its chemical identity with the analyte ensures the most effective compensation for analytical variability, leading to highly reliable and defensible results. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the use of a deuterated internal standard like this compound is not just a preference but a scientific necessity.
References
The Gold Standard in Bioanalysis: Justification for Using Salbutamol-D3 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Salbutamol-D3, a deuterated internal standard, against non-deuterated alternatives. Supported by experimental data, this guide will demonstrate the superior performance of deuterated standards in complex biological matrices, ensuring the reliability and reproducibility of analytical results.
In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is added at a known concentration to samples to correct for variations that can occur during sample preparation, injection, and instrument analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure that it is affected by experimental variability in the same way. Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[1]
Mitigating Matrix Effects: The Core Advantage
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[2] Deuterated internal standards, like this compound, co-elute with the non-deuterated analyte (Salbutamol). This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction and more reliable quantification.[3] Structural analogs, an alternative to SIL-IS, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard is the significant improvement in the accuracy and precision of quantitative measurements. The following tables summarize experimental data comparing the performance of analytical methods using deuterated internal standards with those using non-deuterated (structural analog) internal standards.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 |
| Drug X | Structural Analog | Plasma | 85.3 - 92.1 | 8.7 - 12.8 |
| Drug X | Deuterated (D4-Drug X) | Plasma | 98.5 - 101.2 | 2.5 - 4.2 |
Data compiled from representative studies.[1][4]
Table 2: Comparison of Matrix Effect and Recovery
| Analyte | Internal Standard Type | Matrix | Matrix Effect (%) | Recovery (%) |
| Salbutamol | Structural Analog | Mutton | 83.7 - 92.8 | 73.0 - 88.7 |
| Salbutamol | Deuterated (this compound) | Mutton | 84.3 - 108.3 | 84.9 - 106.9 |
Data compiled from a representative study.
The data clearly demonstrates that the use of a deuterated internal standard results in accuracy closer to 100% and lower relative standard deviation (%RSD), indicating higher precision compared to a structural analog. Furthermore, the matrix effect and recovery profiles of the deuterated internal standard more closely match those of the analyte, leading to better compensation for variations during sample processing.
Salbutamol Signaling Pathway
Salbutamol is a short-acting β2-adrenergic receptor agonist. Its mechanism of action involves the activation of β2-adrenergic receptors, which are primarily located on the smooth muscle cells of the airways. This activation initiates a downstream signaling cascade that leads to bronchodilation.
Figure 1: Salbutamol's signaling pathway in airway smooth muscle cells.
Experimental Workflow for Salbutamol Quantification
A robust and reliable bioanalytical method is crucial for accurate quantification. The following diagram illustrates a typical experimental workflow for the quantification of salbutamol in a biological matrix using this compound as an internal standard.
Figure 2: Experimental workflow for bioanalysis using an internal standard.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the analysis of salbutamol in plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of a precipitation solution (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex mix the sample for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of salbutamol.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Salbutamol: m/z 240.2 → 148.1
-
This compound: m/z 243.2 → 151.1
-
Conclusion
The use of a deuterated internal standard, such as this compound, is paramount for achieving accurate and precise quantification of salbutamol in complex biological matrices. Its ability to effectively compensate for matrix effects and variability throughout the analytical process makes it the superior choice over non-deuterated alternatives. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a critical step towards ensuring the generation of reliable and high-quality bioanalytical data.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Salbutamol Analysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method validation, directly impacting data quality and regulatory acceptance. This guide provides a comprehensive comparison of the gold-standard stable isotope-labeled internal standard, Salbutamol-D3, with an alternative structural analog, supported by experimental data and detailed methodologies in line with global regulatory expectations.
The use of an internal standard is fundamental in quantitative bioanalysis to correct for variability inherent in sample preparation and analysis. Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation. The harmonized International Council for Harmonisation (ICH) M10 guideline further underscores the critical role of a well-characterized and consistently performing IS to ensure the reliability of bioanalytical data.[1] While stable isotope-labeled internal standards (SIL-ISs) are widely considered the preferred choice, this guide will delve into a data-driven comparison to illustrate the performance differences and aid in the selection of the most appropriate IS for the bioanalysis of Salbutamol.
Performance Comparison: this compound vs. a Structural Analog
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for matrix effects and other sources of analytical variability. Due to their structural identity with the analyte, SIL-ISs like this compound are best suited to meet these criteria. The following tables summarize the typical performance characteristics of a bioanalytical method for Salbutamol using this compound versus a structural analog (acetaminophen) as the internal standard, based on data from published studies.
Table 1: Performance Characteristics of Salbutamol Analysis using this compound as an Internal Standard
| Validation Parameter | Typical Performance Data | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.1 ng/mL in plasma | [3] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (% Bias) | Within ±15% | |
| Matrix Effect | Minimal to no significant effect observed | |
| Extraction Recovery | Consistent and reproducible |
Table 2: Performance Characteristics of Salbutamol Analysis using a Structural Analog (Acetaminophen) as an Internal Standard
| Validation Parameter | Reported Performance Data | Reference |
| Linearity (Correlation Coefficient, r²) | Not explicitly stated for Salbutamol with this IS | |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL in plasma | |
| Intra-day Precision (%CV) | < 10.5% | |
| Inter-day Precision (%CV) | < 9.8% | |
| Accuracy (% Bias) | Within ±8.7% | |
| Matrix Effect | Considered acceptable | |
| Extraction Recovery | 75.8% - 86.5% |
Experimental Protocols
A generalized experimental protocol for the quantification of Salbutamol in human plasma using this compound as an internal standard by LC-MS/MS is provided below. Specific parameters should be optimized for individual laboratory settings.
Preparation of Stock and Working Solutions
-
Salbutamol Stock Solution (1 mg/mL): Accurately weigh and dissolve Salbutamol reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50% methanol in water) to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the this compound internal standard working solution (10 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Salbutamol: m/z 240.2 → 148.1
-
This compound: m/z 243.2 → 151.1
-
Visualizing Key Processes
To further clarify the methodologies and rationale, the following diagrams illustrate the experimental workflow and the logical basis for selecting an internal standard.
Bioanalytical workflow for Salbutamol quantification.
Internal standard selection rationale.
Conclusion
The selection of a suitable internal standard is a foundational element of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards, such as this compound, are unequivocally the preferred choice for the quantitative analysis of Salbutamol. They offer superior accuracy and precision by closely mimicking the behavior of the analyte throughout the analytical process, thereby providing more effective compensation for potential sources of error. While a carefully validated structural analog can be a viable alternative when a SIL-IS is not feasible, the data strongly supports the use of this compound to ensure the highest quality data for regulatory submissions and pivotal scientific research.
References
- 1. database.ich.org [database.ich.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Salbutamol-D3: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of Salbutamol-D3 is a critical aspect of laboratory safety and environmental responsibility. As a deuterated analogue of a potent bronchodilator, this compound requires careful handling throughout its lifecycle, including its final disposition. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This substance is a physiologically active and hazardous material.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid Inhalation and Contact: Prevent the generation of dust or aerosols.[1][3] Work in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.[1]
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Improper disposal, such as flushing down the drain or discarding in regular trash, is not permissible for this type of chemical waste.
-
Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, contaminated materials (e.g., weighing paper, gloves), and empty containers, as hazardous chemical waste.
-
-
Waste Segregation and Collection:
-
Solid Waste: Place solid this compound and contaminated disposable items into a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical. Plastic is often preferred.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Empty Containers: Even if visually empty, the original container of this compound should be treated as hazardous waste. Do not rinse the container into the sink. Seal the empty container and place it in the designated hazardous waste accumulation area.
-
-
Labeling of Waste Containers:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "May cause an allergic skin reaction," "Causes serious eye irritation," "Harmful to aquatic life with long lasting effects").
-
The date when waste was first added to the container.
-
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor.
-
Quantitative Data Summary
For laboratory-scale operations, specific quantitative limits for waste accumulation are mandated by regulations. Adherence to these limits is crucial for maintaining compliance.
| Parameter | Regulatory Limit | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | |
| Maximum Storage Time in SAA (if limits not exceeded) | Up to 12 months | |
| pH Range for Drain Disposal (Not applicable to this compound) | 5.5 - 10.5 |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined above are based on established safety and regulatory guidelines for chemical waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
This comprehensive guide, when followed diligently, will ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling and Disposal of Salbutamol-D3
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical protocols for the handling and disposal of Salbutamol-D3, a deuterated form of the potent β2-adrenergic receptor agonist, Salbutamol. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain a compliant research environment. The information herein is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound, like its non-deuterated counterpart, is a potent pharmaceutical compound that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data for Salbutamol, the following hazards have been identified:
-
May cause an allergic skin reaction [1]
-
May cause respiratory irritation
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if generating dust or aerosols. | Minimizes inhalation of the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination. The following step-by-step workflow should be followed:
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
When weighing the solid compound, use a balance inside a ventilated enclosure to prevent the dispersion of airborne particles.
-
-
Handling:
-
If dissolving the compound, add the solvent to the this compound slowly to avoid splashing.
-
Prepare aliquots of the solution as required for your experiments to minimize the need for repeated handling of the stock solution.
-
All containers holding this compound must be clearly labeled with the compound name, concentration, solvent, and date of preparation. Ensure containers are tightly sealed.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Any unused this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, tubes) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate waste into the appropriate solid, liquid, or PPE containers.
-
Label Containers: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s).
-
Consult EHS: Follow your institution's specific guidelines for the final disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
This comprehensive guide provides the essential framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most detailed and up-to-date information. By prioritizing safety and following these procedures, researchers can minimize risks and ensure a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
